molecular formula C7H11NOS B146700 4-(Hydroxymethyl)-2-isopropylthiazole CAS No. 133047-45-7

4-(Hydroxymethyl)-2-isopropylthiazole

Cat. No.: B146700
CAS No.: 133047-45-7
M. Wt: 157.24 g/mol
InChI Key: DRSAHDPLRNPPMJ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-isopropylthiazole is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Hydroxymethyl)-2-isopropylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-2-isopropylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSAHDPLRNPPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441331
Record name 4-(Hydroxymethyl)-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133047-45-7
Record name 4-(Hydroxymethyl)-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of 4-(Hydroxymethyl)-2-isopropylthiazole as a Pivotal Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 4-(hydroxymethyl)-2-isopropylthiazole, a heterocyclic building block of significant interest in medicinal chemistry. The document delves into its synthesis, chemical properties, and, most notably, its critical role in the construction of complex pharmaceutical agents. We will dissect two distinct and industrially relevant synthetic pathways to this key intermediate, providing detailed experimental protocols and elucidating the chemical principles that underpin these methodologies. Furthermore, this guide will explore the reactivity of the hydroxymethyl functional group, showcasing its utility in the elaboration of the thiazole core into advanced pharmaceutical intermediates. The primary focus will be on its well-established application in the synthesis of the antiretroviral drug Ritonavir, with a discussion on the strategic importance of this building block in the overall synthetic route. This guide aims to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes for novel therapeutic agents.

Introduction: The Thiazole Moiety in Medicinal Chemistry and the Significance of 4-(Hydroxymethyl)-2-isopropylthiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of molecules with diverse biological activities. The strategic functionalization of the thiazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

4-(Hydroxymethyl)-2-isopropylthiazole (Figure 1) has emerged as a particularly valuable building block due to the presence of three key features: the stable 2-isopropylthiazole core, a reactive hydroxymethyl group at the 4-position, and its role as a precursor to a crucial intermediate in the synthesis of the HIV protease inhibitor, Ritonavir.[2][3] The hydroxymethyl group serves as a versatile handle for further chemical transformations, enabling the connection of the thiazole moiety to other parts of a target molecule.

Figure 1: Structure of 4-(Hydroxymethyl)-2-isopropylthiazole

G cluster_0 4-(Hydroxymethyl)-2-isopropylthiazole C7H11NOS C₇H₁₁NOS MW MW: 157.23 CAS CAS: 133047-45-7 struct struct

Caption: Chemical structure and properties of 4-(Hydroxymethyl)-2-isopropylthiazole.

This guide will provide a detailed examination of the synthesis and application of this important building block, offering practical insights for its utilization in drug discovery and development programs.

Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole: A Tale of Two Pathways

Two primary synthetic routes to 4-(hydroxymethyl)-2-isopropylthiazole have been reported, each with its own set of advantages and considerations. Both pathways culminate in the formation of the target molecule through a variation of the classic Hantzsch thiazole synthesis.

Pathway 1: From 2,2-Dimethyl-4-methylene-1,3-dioxane

This pathway, outlined in Chinese patent CN104557763A, offers a novel and efficient route that avoids the use of highly toxic starting materials.[3] The key steps are the halogenation of a protected acetone equivalent followed by a condensation reaction with 2-methylpropanethioamide (thioisobutyramide).

A reliable method for the synthesis of 2-methylpropanethioamide is crucial for this pathway. It can be prepared from isobutyramide by reaction with Lawesson's reagent or phosphorus pentasulfide. A detailed protocol is as follows:

Experimental Protocol: Synthesis of 2-Methylpropanethioamide

Parameter Value Reference
Reactant 1Isobutyramide[4]
Reactant 2Phosphorus Pentasulfide (P₄S₁₀)[4]
SolventTetrahydrofuran (THF)[4]
TemperatureReflux[4]
Reaction Time4-6 hours (monitored by TLC)[4]
Work-upQuenching with saturated NaHCO₃ solution, extraction with ethyl acetate, drying over Na₂SO₄, and concentration under reduced pressure.[4]
PurificationColumn chromatography on silica gel (Hexane:Ethyl Acetate gradient).[4]
Expected Yield70-85%[4]

Causality Behind Experimental Choices:

  • Phosphorus Pentasulfide: This is a robust and commonly used reagent for the thionation of amides. It efficiently replaces the carbonyl oxygen with a sulfur atom.

  • THF as Solvent: THF is a good solvent for both the starting amide and the thionating reagent, and its reflux temperature provides sufficient energy for the reaction to proceed at a reasonable rate.

  • Aqueous Work-up: The use of sodium bicarbonate solution is to neutralize any acidic byproducts from the reaction.

The core of this pathway is the condensation of 2-methylpropanethioamide with an in-situ generated α-haloketone equivalent derived from 2,2-dimethyl-4-methylene-1,3-dioxane.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole (Pathway 1)

Parameter Value Reference
Reactant 12,2-Dimethyl-4-methylene-1,3-dioxane[3]
Reactant 2N-Chlorosuccinimide (NCS)[3]
Reactant 32-Methylpropanethioamide[3]
SolventAcetone[3]
Temperature20-30 °C for chlorination, then reflux[3]
Reaction Time3 hours for chlorination, 3 hours for condensation[3]
Work-upAddition of water, extraction with an organic solvent (e.g., ethyl acetate), drying, and concentration.[3]
PurificationColumn chromatography.[3]

Causality Behind Experimental Choices:

  • 2,2-Dimethyl-4-methylene-1,3-dioxane: This serves as a masked form of 1,3-dihydroxyacetone. Its reaction with NCS generates a reactive α-chloro intermediate.

  • N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent, which is safer and easier to handle than chlorine gas.

  • One-Pot Procedure: The in-situ generation of the α-chloro intermediate and its immediate reaction with the thioamide in a one-pot process is efficient and avoids the isolation of a potentially unstable intermediate.

Logical Workflow for Pathway 1

G cluster_0 Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole (Pathway 1) A 2,2-Dimethyl-4-methylene- 1,3-dioxane C In-situ generated α-chloro intermediate A->C Chlorination B N-Chlorosuccinimide (NCS) in Acetone B->C E 4-(Hydroxymethyl)-2-isopropylthiazole C->E Hantzsch Condensation D 2-Methylpropanethioamide D->E

Caption: Synthetic route to 4-(Hydroxymethyl)-2-isopropylthiazole via the dioxane intermediate.

Pathway 2: From Isobutyric Acid and 1,3-Dihydroxyacetone

This alternative route, described in Chinese patent CN107445916A, starts from more readily available and economical starting materials.[2] It involves the initial preparation of 2-methylpropanethioamide from isobutyric acid, followed by a cyclization reaction.

This pathway employs a multi-step sequence to generate the required thioamide.

Experimental Protocol: Synthesis of 2-Methylpropanethioamide (from Isobutyric Acid)

Step Reactants Reagents/Solvents Conditions Intermediate Reference
1Isobutyric AcidThionyl Chloride, Dichloromethane0-35 °CIsobutyryl Chloride[2]
2Isobutyryl ChlorideAmmonium Sulfide, Aqueous Ammonia-2-Methylpropanethioamide[2]

Causality Behind Experimental Choices:

  • Thionyl Chloride: A standard reagent for the conversion of carboxylic acids to acid chlorides, which are more reactive towards nucleophiles.

  • Ammonium Sulfide/Aqueous Ammonia: This combination provides the sulfur and nitrogen atoms necessary for the formation of the thioamide in a one-pot amination and thionation process.

The thioamide is then condensed with 1,3-dihydroxyacetone to form the target hydroxymethylthiazole.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole (Pathway 2)

Parameter Value Reference
Reactant 12-Methylpropanethioamide[2]
Reactant 21,3-Dihydroxyacetone[2]
CatalystConcentrated Sulfuric Acid[2]
SolventAcetone[2]
Temperature70-75 °C[2]
Work-upNeutralization, extraction, and concentration.[2]
PurificationColumn chromatography.[2]

Causality Behind Experimental Choices:

  • 1,3-Dihydroxyacetone: A direct and readily available C3 building block for the formation of the 4-hydroxymethylthiazole core.

  • Concentrated Sulfuric Acid: Acts as a catalyst to promote the condensation and subsequent dehydration to form the aromatic thiazole ring.

Logical Workflow for Pathway 2

G cluster_1 Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole (Pathway 2) F Isobutyric Acid H Isobutyryl Chloride F->H Acid Chlorination G Thionyl Chloride G->H J 2-Methylpropanethioamide H->J Thionation/Amination I Ammonium Sulfide, Aqueous Ammonia I->J L 4-(Hydroxymethyl)-2-isopropylthiazole J->L Hantzsch Condensation K 1,3-Dihydroxyacetone K->L

Caption: Synthetic route starting from isobutyric acid and 1,3-dihydroxyacetone.

Reactivity and Application in Pharmaceutical Synthesis: The Gateway to Ritonavir

The primary and most significant application of 4-(hydroxymethyl)-2-isopropylthiazole is as a key intermediate in the synthesis of Ritonavir, a potent HIV protease inhibitor.[3] The hydroxymethyl group at the 4-position is the key functional handle that allows for the elaboration of the thiazole moiety and its incorporation into the final drug structure.

Conversion to 2-isopropyl-4-(chloromethyl)thiazole

The first step in the synthetic sequence is the activation of the hydroxyl group by converting it into a more reactive leaving group, typically a chloride.

Experimental Protocol: Synthesis of 2-isopropyl-4-(chloromethyl)thiazole

Parameter Value Reference
Reactant 14-(Hydroxymethyl)-2-isopropylthiazole[3]
Reactant 2Thionyl Chloride (SOCl₂)[3]
SolventDichloromethane (DCM)[3]
Temperature0 °C to room temperature[3]
Reaction TimeStirred overnight[3]
Work-upQuenching with water, extraction with DCM, drying, and concentration.[3]

Causality Behind Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies the work-up.

  • DCM as Solvent: DCM is an inert solvent that is suitable for this type of reaction and facilitates easy work-up.

Nucleophilic Substitution with Methylamine

The resulting chloromethyl derivative is a reactive electrophile that readily undergoes nucleophilic substitution with methylamine to introduce the required N-methylaminomethyl side chain.

Experimental Protocol: Synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole

Parameter Value Reference
Reactant 12-isopropyl-4-(chloromethyl)thiazole[3]
Reactant 240% Aqueous Methylamine solution[3]
Temperature50-60 °C[3]
Reaction TimeStirred overnight[3]
Work-upExtraction with DCM and isopropanol, drying, and concentration.[3]
PurificationColumn chromatography.[3]
Expected Yield~70%[3]

Causality Behind Experimental Choices:

  • Aqueous Methylamine: A readily available and convenient source of the methylamine nucleophile.

  • Elevated Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

Overall Synthetic Application Workflow

G cluster_2 Application in Ritonavir Synthesis M 4-(Hydroxymethyl)-2-isopropylthiazole O 2-isopropyl-4-(chloromethyl)thiazole M->O Chlorination N Thionyl Chloride N->O Q 2-isopropyl-4-(methylaminomethyl)thiazole (Ritonavir Intermediate) O->Q Nucleophilic Substitution P Aqueous Methylamine P->Q S Ritonavir Q->S Coupling Reactions R Further Elaboration R->S

Caption: The role of 4-(Hydroxymethyl)-2-isopropylthiazole in the synthesis of a key Ritonavir intermediate.

Broader Applications and Future Perspectives

While the synthesis of Ritonavir and its analogues remains the predominant application of 4-(hydroxymethyl)-2-isopropylthiazole, the inherent reactivity of this building block suggests potential for its use in the synthesis of other biologically active molecules. The thiazole core is a well-established pharmacophore, and the hydroxymethyl group allows for the introduction of a wide variety of side chains and linkers through standard chemical transformations such as etherification, esterification, and oxidation to the corresponding aldehyde or carboxylic acid.

Future research in this area could explore the use of 4-(hydroxymethyl)-2-isopropylthiazole in the generation of compound libraries for high-throughput screening against various biological targets. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the discovery of novel therapeutic agents.

Conclusion

4-(Hydroxymethyl)-2-isopropylthiazole is a strategically important building block in modern pharmaceutical synthesis. Its efficient preparation through multiple synthetic pathways, coupled with the versatile reactivity of its hydroxymethyl group, has solidified its role as a key intermediate in the industrial-scale production of the antiretroviral drug Ritonavir. This technical guide has provided a detailed overview of its synthesis and primary application, offering valuable insights and practical protocols for medicinal chemists and drug development professionals. The continued exploration of the reactivity of this and related thiazole derivatives holds promise for the discovery of new and improved therapeutic agents.

References

  • CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
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An In-depth Technical Guide to 4-(Hydroxymethyl)-2-isopropylthiazole (CAS 133047-45-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(hydroxymethyl)-2-isopropylthiazole, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental properties, explore its synthesis, and illuminate its critical role in the production of significant therapeutic agents. This document is intended to serve as a technical resource, offering practical insights for its application in research and development.

Core Molecular Identity and Physicochemical Properties

4-(Hydroxymethyl)-2-isopropylthiazole is a substituted thiazole derivative. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 133047-45-7Sigma-Aldrich
Molecular Formula C₇H₁₁NOSSigma-Aldrich
Molecular Weight 157.23 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
SMILES CC(C)c1ncc(s1)COSigma-Aldrich
InChI Key DRSAHDPLRNPPMJ-UHFFFAOYSA-NSigma-Aldrich

The Synthetic Keystone: Role in Ritonavir Synthesis

The primary significance of 4-(hydroxymethyl)-2-isopropylthiazole in the pharmaceutical landscape lies in its role as a crucial intermediate in the synthesis of Ritonavir .[2][3] Ritonavir is an antiretroviral medication from the protease inhibitor class, used in the treatment of HIV/AIDS.[3]

The synthesis of Ritonavir involves the coupling of various fragments, and 4-(hydroxymethyl)-2-isopropylthiazole serves as a precursor to the 2-isopropyl-4-(methylaminomethyl)thiazole side chain.[2] This transformation is a critical step in building the final complex architecture of the Ritonavir molecule.

Ritonavir_Synthesis_Intermediate cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Active Pharmaceutical Ingredient CAS_133047_45_7 4-(Hydroxymethyl)-2-isopropylthiazole (CAS 133047-45-7) Intermediate 2-Isopropyl-4-(methylaminomethyl)thiazole CAS_133047_45_7->Intermediate  Functional Group  Transformation Ritonavir Ritonavir Intermediate->Ritonavir  Coupling with  other fragments

Figure 1: Role of 4-(Hydroxymethyl)-2-isopropylthiazole in Ritonavir Synthesis.

Synthesis and Chemical Reactivity

While specific, detailed industrial synthesis protocols for 4-(hydroxymethyl)-2-isopropylthiazole are often proprietary, its structure lends itself to established methods of thiazole synthesis. The most prominent and versatile of these is the Hantzsch Thiazole Synthesis .[4][5]

The Hantzsch Thiazole Synthesis: A General Overview

The Hantzsch synthesis is a classic and widely employed method for the preparation of thiazole derivatives.[6] It involves the reaction of an α-haloketone with a thioamide.[4] The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps to form the aromatic thiazole ring.[5]

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate  + thioamide Thioamide thioamide->intermediate thiazole Thiazole Product intermediate->thiazole  Dehydration

Figure 2: Generalized Hantzsch Thiazole Synthesis Workflow.
Proposed Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole

Based on the Hantzsch synthesis, a plausible laboratory-scale preparation of 4-(hydroxymethyl)-2-isopropylthiazole would involve the reaction of isobutyramide (after conversion to its thioamide) with a suitable 3-halo-1-hydroxypropan-2-one derivative.

Experimental Protocol (Hypothetical)

  • Step 1: Thioamide Formation: Isobutyramide is converted to isobutyrothioamide. This can be achieved by reacting isobutyramide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

  • Step 2: Hantzsch Cyclization: The resulting isobutyrothioamide is then reacted with a 3-halo-1,2-dihydroxypropane derivative, followed by oxidation of the diol to a ketone, or directly with a protected 1-halo-3-hydroxyacetone. The reaction is typically carried out in a suitable solvent like ethanol or methanol and may be heated to drive the reaction to completion.

  • Step 3: Work-up and Purification: Following the reaction, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield pure 4-(hydroxymethyl)-2-isopropylthiazole.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the isopropyl group (a doublet and a septet), the methylene protons of the hydroxymethyl group (a singlet or doublet depending on coupling to the hydroxyl proton), the hydroxyl proton itself (a broad singlet), and the aromatic proton on the thiazole ring.

    • ¹³C NMR would display distinct resonances for the carbons of the isopropyl group, the methylene carbon, and the three carbons of the thiazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H, C=N, and C=C stretching and bending vibrations of the thiazole ring and the alkyl substituent would also be present.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 157.

Safety and Handling

According to the safety data provided by suppliers, 4-(hydroxymethyl)-2-isopropylthiazole is classified as having acute oral toxicity. [Sigma-Aldrich Safety Data] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Broader Context and Future Perspectives

The thiazole moiety is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1] The presence of the hydroxymethyl group on 4-(hydroxymethyl)-2-isopropylthiazole provides a reactive handle for further chemical modifications. This allows for its incorporation into larger, more complex molecules, making it a valuable building block for the synthesis of novel therapeutic agents.

The proven utility of this compound in the synthesis of Ritonavir underscores its importance. As drug discovery continues to explore the chemical space of heterocyclic compounds, it is plausible that 4-(hydroxymethyl)-2-isopropylthiazole and its derivatives will find applications in the development of new pharmaceuticals targeting a variety of diseases.

References

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An In-depth Technical Guide on the Structure Elucidation of 4-(Hydroxymethyl)-2-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Verification

In the realm of chemical and pharmaceutical sciences, the precise structural characterization of a molecule is the bedrock upon which all subsequent research and development are built. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 4-(Hydroxymethyl)-2-isopropylthiazole, a substituted thiazole of significant interest. The thiazole moiety is a well-established pharmacophore, and its derivatives are integral to a wide array of bioactive compounds.[1][2] This document eschews a simplistic, linear recitation of methods. Instead, it offers an integrated, multi-modal analytical strategy, emphasizing the causal relationships between experimental choices and the resultant data, thereby creating a self-validating and authoritative structural proof.

Part 1: The Strategic Analytical Workflow

The definitive elucidation of a molecular structure is a puzzle solved not by a single master key, but by the synergistic interplay of multiple analytical techniques.[3][4][5][6] For 4-(Hydroxymethyl)-2-isopropylthiazole, our investigation will be anchored by three pillars of spectroscopic analysis: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique and complementary dataset, which, when interwoven, reveals the molecule's complete structural identity.

structure_elucidation_workflow cluster_workflow Integrated Structure Elucidation Pathway MS Mass Spectrometry (MS) Determines Molecular Formula IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR Provides Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C) Maps Atomic Connectivity IR->NMR Confirms Key Functional Groups Structure Final Confirmed Structure: 4-(Hydroxymethyl)-2-isopropylthiazole NMR->Structure Defines the Complete Skeleton

Caption: A flowchart illustrating the synergistic approach to structure elucidation.

Part 2: Foundational Analysis - Mass Spectrometry

Expertise & Experience: The Rationale for High-Resolution Mass Spectrometry

The initial and most fundamental question in any structural analysis is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool to answer this. For a molecule like 4-(Hydroxymethyl)-2-isopropylthiazole, which possesses heteroatoms and is amenable to ionization, Electrospray Ionization (ESI) is the preferred technique. Its "soft" ionization mechanism minimizes fragmentation, ensuring the prominent observation of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an ESI source is employed.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the spectrum is acquired in positive ion mode.

  • Data Interpretation: The accurate mass of the [M+H]⁺ ion is determined, and this value is used to calculate the elemental composition.

Trustworthiness Through Data: Expected Results
ParameterExpected ValueSource
Molecular Formula C₇H₁₁NOS[7][8]
Molecular Weight 157.23 g/mol [7][8]
Exact Mass 157.056 Da[7]
[M+H]⁺ 158.064 DaCalculated

The high mass accuracy of HRMS provides a high degree of confidence in the assigned molecular formula, which is a critical first step in the elucidation process.

Part 3: Functional Group Identification - Infrared Spectroscopy

Expertise & Experience: Probing Molecular Vibrations

While MS provides the elemental composition, it offers no insight into the arrangement of atoms. Infrared (IR) spectroscopy bridges this gap by identifying the functional groups present in the molecule.[6][9] For 4-(Hydroxymethyl)-2-isopropylthiazole, we anticipate characteristic vibrational modes for the hydroxyl group and the thiazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

  • Data Interpretation: The absorption bands are correlated with specific functional group vibrations.

Self-Validating Data: Expected IR Absorptions
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
O-H (Alcohol) 3200-3600 (broad)Stretching
C-H (sp³) 2850-3000Stretching
C=N (Thiazole) ~1500-1650Stretching
C-S (Thiazole) ~600-800Stretching

The presence of a broad absorption in the O-H stretching region and characteristic peaks for the thiazole ring would provide strong corroborating evidence for the proposed structure.

Part 4: The Definitive Map - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Power of NMR in Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[10] Through ¹H and ¹³C NMR, we can construct a detailed map of the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Interpretation: Chemical shifts, integration, and coupling patterns are analyzed to deduce the molecular structure.

Authoritative Grounding: Predicted NMR Data
ProtonsPredicted ¹H Chemical Shift (ppm)MultiplicityIntegration
CH₃ (isopropyl) ~1.3Doublet6H
CH (isopropyl) ~3.2Septet1H
CH₂ (hydroxymethyl) ~4.7Singlet2H
OH (hydroxyl) Variable (broad)Singlet1H
CH (thiazole) ~7.0Singlet1H
CarbonsPredicted ¹³C Chemical Shift (ppm)
CH₃ (isopropyl) ~23
CH (isopropyl) ~33
CH₂ (hydroxymethyl) ~58
C5 (thiazole) ~115
C4 (thiazole) ~150
C2 (thiazole) ~175

The specific chemical shifts and coupling patterns of the isopropyl group (a doublet and a septet) and the presence of the hydroxymethyl and thiazole proton signals provide unambiguous evidence for the connectivity of the molecule.

nmr_correlation cluster_nmr NMR Data to Structure Correlation H_NMR ¹H NMR Isopropyl (d, 6H; sept, 1H) CH₂OH (s, 2H) Thiazole-H (s, 1H) Structure 4-(Hydroxymethyl)-2-isopropylthiazole H_NMR->Structure Proton Connectivity C_NMR ¹³C NMR Isopropyl C's CH₂OH C Thiazole C's C_NMR->Structure Carbon Framework

Caption: A diagram showing the correlation of NMR data to the final structure.

Conclusion: A Triangulated and Verified Structure

The structure of 4-(Hydroxymethyl)-2-isopropylthiazole is unequivocally established through the systematic and synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a layer of evidence that is validated by the others, culminating in a high-confidence structural assignment. This rigorous approach is indispensable for ensuring the quality, safety, and efficacy of any chemical entity intended for further development.

References

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  • Sun, L., et al. (2014). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 19(6), 7513-7522.
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  • Caprioli, R. M., & Smith, M. P. (1986). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Journal of Heterocyclic Chemistry, 23(4), 1179-1182.
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  • National Center for Biotechnology Information. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry Letters, 29(24), 126749.
  • Google Patents. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3186.
  • ResearchGate. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Double-bond regions of 13 C-NMR spectra of isopropyl alcohol extracts of unlabeled nonmycorrhizal (NM) root tissue (A). Retrieved January 27, 2026, from [Link]

  • AIP Publishing. (2020). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. AIP Conference Proceedings, 2220(1), 020059.
  • Veeprho. (2026, January 19). Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs. Retrieved January 27, 2026, from [Link]

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  • American Chemical Society. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B, 127(47), 10129–10141.
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  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved January 27, 2026, from [Link]

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Preliminary Biological Screening of Isopropylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the preliminary biological screening of novel isopropylthiazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. This document offers a strategic approach to evaluating the therapeutic potential of this important class of heterocyclic compounds, moving beyond a simple recitation of protocols to explain the underlying scientific rationale for each experimental choice.

Introduction: The Therapeutic Promise of Isopropylthiazole Scaffolds

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with a variety of biological targets.[2] The incorporation of an isopropyl group can further enhance lipophilicity and modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[3] Isopropylthiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them a fertile ground for the discovery of new therapeutic agents.[3][4][5]

This technical guide will detail the essential preliminary in vitro screening assays to efficiently and effectively assess the potential of newly synthesized isopropylthiazole derivatives. We will explore the core principles, provide detailed, field-proven protocols, and discuss the interpretation of the resulting data.

Section 1: Anticancer Activity Screening

The antiproliferative potential of novel compounds is a cornerstone of modern cancer research. Thiazole-containing compounds have shown significant promise in this area, with some derivatives exhibiting potent activity against various cancer cell lines.[6][7] The initial screening for anticancer activity is typically performed using a cell viability assay, with the MTT assay being a robust and widely adopted method.

Scientific Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8] This allows for the quantification of the cytotoxic or cytostatic effects of a test compound.

Experimental Workflow: Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis compound_prep Prepare Isopropylthiazole Derivative Stock Solutions cell_seeding Seed Cells into 96-well Plates compound_prep->cell_seeding cell_culture Culture and Maintain Cancer Cell Lines cell_culture->cell_seeding compound_treatment Treat Cells with Serial Dilutions of Compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 Values absorbance_reading->ic50_calculation sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calculation->sar_analysis

Caption: Workflow for anticancer screening using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cancer cells (e.g., MCF-7, HepG2, A549) and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isopropylthiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for another 4 hours.[9]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation
IC₅₀ ValueInterpretation
< 10 µMPotent Activity
10 - 50 µMModerate Activity
> 50 µMLow or No Activity

A lower IC₅₀ value indicates greater potency. Compounds with IC₅₀ values in the low micromolar or nanomolar range are considered promising candidates for further investigation.

Section 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have been shown to possess significant antibacterial and antifungal properties.[4][10] A common and effective method for preliminary antimicrobial screening is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.

Scientific Rationale: Broth Microdilution Assay

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] The assay is performed in a 96-well microtiter plate, where a standardized inoculum of the microorganism is exposed to serial dilutions of the test compound.[12] The MIC is determined by visual inspection of turbidity after a defined incubation period.[11]

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis compound_prep Prepare Isopropylthiazole Derivative Stock Solutions serial_dilution Perform Serial Dilutions of Compounds in 96-well Plate compound_prep->serial_dilution microbe_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension microbe_prep->inoculation serial_dilution->inoculation incubation Incubate at Appropriate Temperature and Duration inoculation->incubation mic_determination Visually Determine the Minimum Inhibitory Concentration (MIC) incubation->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis

Caption: Workflow for antimicrobial screening using the broth microdilution assay.

Detailed Protocol: Broth Microdilution Assay

For Antibacterial Screening:

  • Inoculum Preparation:

    • From a fresh culture, pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • Add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

    • Add 50 µL of the isopropylthiazole derivative stock solution (at twice the highest desired final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

For Antifungal Screening:

The protocol is similar to the antibacterial assay, with the following modifications:

  • Medium: Use RPMI-1640 medium.

  • Inoculum: Prepare a fungal suspension (e.g., Candida albicans, Aspergillus niger) and adjust the concentration to 0.5-2.5 x 10³ cells/mL.[2]

  • Incubation: Incubate at 35°C for 24-48 hours.[13]

Data Interpretation
MIC Value (µg/mL)Interpretation
≤ 8Susceptible (Potent)
16 - 32Intermediate
≥ 64Resistant (Low or No Activity)

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Lower MIC values indicate higher antimicrobial activity.

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have been reported to possess anti-inflammatory properties.[8] A preliminary assessment of anti-inflammatory potential can be achieved through in vitro assays that measure the inhibition of key inflammatory mediators or enzymes. A common and straightforward initial screen is the DPPH radical scavenging assay, which provides an indication of antioxidant activity, a property often linked to anti-inflammatory effects.

Scientific Rationale: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the antioxidant capacity of a compound.[3] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14] The degree of discoloration is proportional to the scavenging activity of the compound.

Experimental Workflow: Antioxidant (Anti-inflammatory) Screening

antioxidant_workflow cluster_prep Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis compound_prep Prepare Isopropylthiazole Derivative Stock Solutions reaction_setup Mix Compound Dilutions with DPPH Solution compound_prep->reaction_setup dpph_prep Prepare DPPH Working Solution dpph_prep->reaction_setup incubation Incubate in the Dark for 30 minutes reaction_setup->incubation absorbance_reading Read Absorbance at 517 nm incubation->absorbance_reading scavenging_calculation Calculate Percentage of Radical Scavenging Activity absorbance_reading->scavenging_calculation ic50_calculation Determine IC50 Value scavenging_calculation->ic50_calculation

Caption: Workflow for antioxidant screening using the DPPH assay.

Detailed Protocol: DPPH Assay
  • Reagent Preparation:

    • Prepare a stock solution of the isopropylthiazole derivative in methanol or another suitable solvent.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol only) and a positive control (a known antioxidant like ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.

Data Interpretation
IC₅₀ Value (µg/mL)Interpretation
< 50Strong Antioxidant Activity
50 - 100Moderate Antioxidant Activity
> 100Weak or No Antioxidant Activity

A lower IC₅₀ value indicates a higher antioxidant potential, suggesting a possible anti-inflammatory effect that warrants further investigation using more specific cell-based assays (e.g., measuring inhibition of nitric oxide production in LPS-stimulated macrophages).

Section 4: Structure-Activity Relationship (SAR) Analysis

A crucial aspect of early-stage drug discovery is understanding the relationship between the chemical structure of a compound and its biological activity.[15] By systematically modifying the structure of the isopropylthiazole scaffold and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for the desired therapeutic effect. This information is invaluable for designing more potent and selective analogs.

Key considerations for SAR analysis of isopropylthiazole derivatives include:

  • Position of the isopropyl group: Does its position on the thiazole ring influence activity?

  • Substituents on the thiazole ring: How do different functional groups at other positions on the ring affect biological activity?

  • Substituents on appended rings: If the isopropylthiazole is part of a larger molecular framework, what is the impact of modifications to other parts of the molecule?

Conclusion

The preliminary biological screening of isopropylthiazole derivatives is a critical step in the identification of new drug candidates. The assays outlined in this guide—MTT for anticancer activity, broth microdilution for antimicrobial activity, and DPPH for initial anti-inflammatory/antioxidant assessment—provide a robust and efficient framework for this initial evaluation. By employing these methods and carefully analyzing the resulting data, including preliminary SAR insights, researchers can prioritize the most promising compounds for further development.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. (n.d.). An-Najah Repository. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Isopropyl 2-thiazolopyrimidine-6-carboxylate Derivatives. (2018). Journal of the Korean Chemical Society. Retrieved from [Link]

  • Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. (2009). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). Molecules. Retrieved from [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Advances. Retrieved from [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2011). Letters in Drug Design & Discovery. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2021). IntechOpen. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2019). Journal of Taibah University for Science. Retrieved from [Link]

  • Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2022). Baghdad Science Journal. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

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Methodological & Application

The Synthetic Utility of 4-(Hydroxymethyl)-2-isopropylthiazole: A Comprehensive Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Thiazole Building Block

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. Among the vast array of substituted thiazoles, 4-(Hydroxymethyl)-2-isopropylthiazole has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive hydroxymethyl group at the 4-position, coupled with the sterically influential isopropyl group at the 2-position, makes it a key intermediate in the synthesis of complex molecules, most notably the antiretroviral drug Ritonavir.[2]

This technical guide provides an in-depth exploration of the applications of 4-(Hydroxymethyl)-2-isopropylthiazole in organic synthesis. We will delve into its preparation and detail its subsequent transformations into key synthetic intermediates, providing field-proven insights and step-by-step protocols for researchers, scientists, and professionals in drug development.

Core Applications: A Gateway to Pharmaceutical Intermediates

The primary application of 4-(Hydroxymethyl)-2-isopropylthiazole lies in its role as a precursor to more complex intermediates in multi-step syntheses. The hydroxymethyl group serves as a versatile handle for a variety of chemical transformations, including oxidation, halogenation, and subsequent nucleophilic substitutions.

Oxidation to 2-Isopropylthiazole-4-carbaldehyde: Accessing a Key Aldehyde

The oxidation of the primary alcohol in 4-(Hydroxymethyl)-2-isopropylthiazole to the corresponding aldehyde, 2-isopropylthiazole-4-carbaldehyde, is a critical transformation. This aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations, allowing for significant molecular elaboration.

Given the sensitivity of the thiazole ring to harsh oxidizing conditions, mild and chemoselective methods are paramount. Standard chromium-based reagents are often avoided to prevent over-oxidation and side reactions. Two highly effective and widely adopted methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[2][3]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3] It is highly effective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The low temperature (-78 °C) is crucial to control the reactivity of the intermediate sulfonium salt and prevent side reactions. Triethylamine is used as a hindered base to facilitate the final elimination step.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and convenient alternative for the oxidation of primary alcohols.[2] The reaction proceeds at room temperature and is known for its high chemoselectivity and operational simplicity. The use of a buffer, such as sodium bicarbonate, can be beneficial to neutralize the acetic acid byproduct, which could be detrimental to acid-sensitive substrates.

Protocol 1: Swern Oxidation of 4-(Hydroxymethyl)-2-isopropylthiazole

Objective: To synthesize 2-isopropylthiazole-4-carbaldehyde via Swern oxidation.

Materials:

  • 4-(Hydroxymethyl)-2-isopropylthiazole

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents) while maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Add a solution of 4-(Hydroxymethyl)-2-isopropylthiazole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the mixture, which may become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-isopropylthiazole-4-carbaldehyde.

Quantitative Data:

Reagent/ParameterMolar Ratio/ConditionNotes
Oxalyl Chloride1.2 eqActivates DMSO
DMSO2.2 eqOxidizing agent
Triethylamine5.0 eqBase for elimination
Temperature-78 °C to RTCritical for selectivity
Expected Yield85-95%

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Objective: To synthesize 2-isopropylthiazole-4-carbaldehyde using DMP.

Materials:

  • 4-(Hydroxymethyl)-2-isopropylthiazole

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (optional, as a buffer)

Procedure:

  • To a round-bottom flask containing a solution of 4-(Hydroxymethyl)-2-isopropylthiazole (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature.

  • If the substrate is acid-sensitive, sodium bicarbonate (2.0 equivalents) can be added as a buffer.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP.

  • Stir vigorously until the solid dissolves. Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Quantitative Data:

Reagent/ParameterMolar Ratio/ConditionNotes
Dess-Martin Periodinane1.1-1.5 eqMild oxidizing agent
Sodium Bicarbonate2.0 eq (optional)Acid scavenger
TemperatureRoom TemperatureConvenient reaction condition
Expected Yield90-98%

Logical Workflow: Oxidation of 4-(Hydroxymethyl)-2-isopropylthiazole

OxidationWorkflow cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product Start 4-(Hydroxymethyl)-2-isopropylthiazole Swern Swern Oxidation (DMSO, (COCl)₂, Et₃N, -78°C) Start->Swern Method 1 DMP DMP Oxidation (Dess-Martin Periodinane, DCM, RT) Start->DMP Method 2 Product 2-Isopropylthiazole-4-carbaldehyde Swern->Product DMP->Product

Caption: Oxidation Pathways to 2-Isopropylthiazole-4-carbaldehyde.

Halogenation: Paving the Way for Nucleophilic Substitution

Conversion of the hydroxymethyl group to a halomethyl group, typically a chloromethyl group, transforms the functionality into an excellent electrophile. This opens the door to a wide range of nucleophilic substitution reactions, which are fundamental in the construction of more complex molecular architectures.

A common and effective method for this transformation is the use of thionyl chloride (SOCl₂).[4] The reaction proceeds readily and often in high yield.

  • Thionyl Chloride (SOCl₂): This reagent is highly effective for converting primary alcohols to the corresponding chlorides. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion. The reaction is typically performed in a non-polar aprotic solvent like dichloromethane.

Protocol 3: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole

Objective: To convert 4-(Hydroxymethyl)-2-isopropylthiazole to 4-(Chloromethyl)-2-isopropylthiazole.

Materials:

  • 4-(Hydroxymethyl)-2-isopropylthiazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, as an acid scavenger)

Procedure:

  • In a round-bottom flask, dissolve 4-(Hydroxymethyl)-2-isopropylthiazole (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the solution. A small amount of pyridine can be added to neutralize the HCl generated.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice-cold water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(Chloromethyl)-2-isopropylthiazole, which can often be used in the next step without further purification.

Quantitative Data:

Reagent/ParameterMolar Ratio/ConditionNotes
Thionyl Chloride1.1-1.5 eqChlorinating agent
Temperature0 °C to RTControls reaction rate
Expected Yield>95%

Experimental Workflow: Halogenation and Subsequent Substitution

HalogenationSubstitution Start 4-(Hydroxymethyl)-2-isopropylthiazole Intermediate 4-(Chloromethyl)-2-isopropylthiazole Start->Intermediate SOCl₂, DCM Product Substituted Product (e.g., Amines, Ethers, Thioethers) Intermediate->Product Nucleophile (e.g., R-NH₂, R-OH, R-SH)

Caption: Synthetic route from alcohol to substituted products.

Nucleophilic Substitution: Building Complexity

The 4-(chloromethyl)-2-isopropylthiazole generated is a versatile electrophile for the introduction of various nucleophiles, including amines, alcohols, and thiols. A particularly important application is the reaction with methylamine to form 2-isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the synthesis of Ritonavir.[4]

Protocol 4: Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole

Objective: To synthesize a key Ritonavir intermediate via nucleophilic substitution.

Materials:

  • 4-(Chloromethyl)-2-isopropylthiazole

  • Aqueous methylamine solution (e.g., 40%)

  • Dichloromethane (DCM)

  • Isopropyl alcohol

Procedure:

  • In a flask, add 4-(Chloromethyl)-2-isopropylthiazole (1.0 equivalent) to an excess of aqueous methylamine solution.

  • Heat the reaction mixture to 50-60 °C and stir overnight.

  • After cooling to room temperature, add a mixture of DCM and isopropyl alcohol to facilitate phase separation.

  • Separate the organic layer, and extract the aqueous phase multiple times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-isopropyl-4-(methylaminomethyl)thiazole.

Quantitative Data:

Reagent/ParameterMolar Ratio/ConditionNotes
Aqueous MethylamineExcessNucleophile and base
Temperature50-60 °CAccelerates the reaction
Expected Yield70-85%

Conclusion and Future Outlook

4-(Hydroxymethyl)-2-isopropylthiazole has proven to be an invaluable building block in organic synthesis, particularly in the pharmaceutical industry. Its straightforward preparation and the versatility of its hydroxymethyl group allow for the efficient construction of key intermediates for complex drug molecules like Ritonavir. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. Future applications of this versatile thiazole derivative may extend to the synthesis of novel agrochemicals and materials, further highlighting its significance in modern organic chemistry.

References

  • CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. ()
  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. ([Link])

  • Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978 , 34 (11), 1651–1660. ([Link])

  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiee, A.; Foroumadi, A. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. Eur. J. Med. Chem.2015 , 97, 699-718. ([Link])

Sources

Application Notes and Protocols: 4-(Hydroxymethyl)-2-isopropylthiazole as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazole Moiety in Antiviral Therapy

The thiazole ring is a privileged scaffold in medicinal chemistry, imparting unique electronic and conformational properties to bioactive molecules. Its presence is integral to a range of pharmaceuticals, from anticancer agents to antivirals. 4-(Hydroxymethyl)-2-isopropylthiazole, in particular, has emerged as a critical building block, most notably in the synthesis of the potent HIV-1 protease inhibitor, Ritonavir.[1] This guide provides an in-depth exploration of this intermediate, detailing its properties, synthesis, and application, with a specific focus on its role in the industrial production of Ritonavir. Understanding the nuances of its chemistry is paramount for process optimization, impurity profiling, and the development of next-generation therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-(Hydroxymethyl)-2-isopropylthiazole is fundamental to its effective use in multi-step syntheses.

PropertyValueReference
Molecular Formula C7H11NOS[2]
Molecular Weight 157.23 g/mol [2][3]
Appearance Not explicitly stated, likely a solid or oil
Solubility Data not widely available, but likely soluble in common organic solvents
Stability Stable under recommended storage conditions (cool place)[3]

Handling and Storage:

Store in a cool, well-ventilated area, away from incompatible materials.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[3]

Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole

The synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While various proprietary methods exist, a general and illustrative pathway is outlined below.

G A Isobutyramide B 2-Isopropyl-thiazole A->B Reaction with Lawesson's reagent or P4S10, followed by cyclization with a C2 synthon C 4-(Chloromethyl)-2-isopropylthiazole B->C Chloromethylation (e.g., with formaldehyde and HCl) D 4-(Hydroxymethyl)-2-isopropylthiazole C->D Hydrolysis

Caption: Generalized synthetic pathway to 4-(Hydroxymethyl)-2-isopropylthiazole.

A common industrial route involves the initial formation of the 2-isopropylthiazole core, followed by functionalization at the 4-position.

Application in the Synthesis of Ritonavir

The primary and most significant application of 4-(Hydroxymethyl)-2-isopropylthiazole is as a key intermediate in the synthesis of Ritonavir.[4] Ritonavir is an antiretroviral medication used to treat HIV/AIDS and has also been used in combination with other drugs to treat COVID-19.[5]

The Role in Building the Ritonavir Side Chain

In the synthesis of Ritonavir, 4-(Hydroxymethyl)-2-isopropylthiazole is not directly incorporated. Instead, it serves as a precursor to a more complex side chain, N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine.[6][7] This side chain is then coupled with the core amine of the Ritonavir backbone.

The hydroxymethyl group is typically converted to a more reactive species, such as a chloromethyl group, to facilitate subsequent reactions.[4]

G cluster_0 Side Chain Synthesis cluster_1 Core Backbone A 4-(Hydroxymethyl)-2-isopropylthiazole B 4-(Chloromethyl)-2-isopropylthiazole A->B Chlorination (e.g., SOCl2) C 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole B->C Amination with Methylamine D N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine C->D Coupling with activated L-valine derivative F Ritonavir D->F Amide coupling E (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane E->F

Caption: Role of 4-(Hydroxymethyl)-2-isopropylthiazole derivatives in Ritonavir synthesis.

Detailed Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

This protocol outlines the conversion of the hydroxymethyl group to a chloromethyl group, a key activation step.

Materials:

  • 4-(Hydroxymethyl)-2-isopropylthiazole

  • Thionyl chloride (SOCl2)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve 4-(Hydroxymethyl)-2-isopropylthiazole (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel.

Causality: The use of thionyl chloride is a standard and effective method for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. Performing the reaction at low temperatures helps to control the exothermicity and minimize side reactions.

Protocol 2: Synthesis of 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole

This step introduces the methylamino group, which is crucial for the final structure of the Ritonavir side chain.

Materials:

  • 4-(Chloromethyl)-2-isopropylthiazole hydrochloride

  • Aqueous methylamine (excess)

  • Dichloromethane (DCM)

  • Sodium hydroxide solution

Procedure:

  • Dissolve 4-(Chloromethyl)-2-isopropylthiazole hydrochloride (1 equivalent) in DCM.

  • In a separate flask, cool an excess of aqueous methylamine solution to 0-5 °C.

  • Slowly add the solution of the chloro-compound to the cold methylamine solution with vigorous stirring.[4]

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude product.[4]

  • Further purification may be performed by distillation or chromatography if necessary.

Causality: The use of a large excess of methylamine serves two purposes: it acts as the nucleophile to displace the chloride and also as a base to neutralize the HCl generated during the reaction. The reaction is typically exothermic, so maintaining a low temperature during the addition is important for safety and to prevent side reactions.

Protocol 3: Coupling to form N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine

This is the final step in the synthesis of the key side chain for Ritonavir.

Materials:

  • 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole

  • An activated derivative of L-valine (e.g., L-valine N-carboxyanhydride or an ester)

  • A suitable coupling agent (e.g., DCC, EDC) if starting from the free acid

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • A non-nucleophilic base (e.g., DIPEA)

Procedure:

  • Dissolve 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole (1 equivalent) and the activated L-valine derivative (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere.

  • If using a coupling agent and the free acid of valine, pre-activate the valine according to standard peptide coupling procedures.

  • Add the non-nucleophilic base to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up the reaction by filtering off any precipitated urea (if using a carbodiimide coupling agent) and washing the organic phase with dilute acid, then bicarbonate solution, and finally brine.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Causality: The choice of coupling agent and reaction conditions is critical to ensure efficient amide bond formation while minimizing racemization of the L-valine stereocenter. The use of a non-nucleophilic base is important to scavenge the acid produced during the reaction without competing in the coupling reaction itself.

Analytical Characterization

The purity and identity of 4-(Hydroxymethyl)-2-isopropylthiazole and its derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H stretch for the alcohol, C=N and C=S stretches for the thiazole ring).

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

Broader Applications and Future Perspectives

While the synthesis of Ritonavir is the most prominent application, the 2-isopropyl-4-substituted thiazole scaffold is of interest in other areas of medicinal chemistry. Thiazole derivatives have been investigated for a wide range of biological activities, including as inhibitors of viral replication for other viruses such as Chikungunya virus.[8] The functional handle provided by the hydroxymethyl group on 4-(Hydroxymethyl)-2-isopropylthiazole allows for its derivatization into a variety of other functional groups, opening up possibilities for its use in the synthesis of new chemical entities for drug discovery.

References

  • Google Patents. (n.d.). Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
  • Google Patents. (n.d.). A kind of preparation method of Ritonavir.
  • The Good Scents Company. (n.d.). 2-isopropyl-4-methyl-3-thiazoline. Retrieved from [Link]

  • PubMed. (2024). 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. Retrieved from [Link]

  • Google Patents. (n.d.). A method of preparing Ritonavir.
  • ResearchGate. (2025). Synthesis, crystal structure, anti-HIV, and antiproliferative activity of new pyrazolylthiazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]

  • PubChem. (n.d.). Ritonavir EP Impurity H. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, Docking Study and Biological Evaluation of 4-Hydroxy-2H-benzo[e][4][6]thiazine-3-carboxamide 1,1-dioxide Derivatives as Anti-HIV Agents. Retrieved from [Link]

  • MOLBASE. (n.d.). 5-(hydroxymethyl)-4-isopropyl-thiazole. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Ritonavir: An Extraordinary Example of Conformational Polymorphism. Retrieved from [Link]

  • FooDB. (2015). Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). Retrieved from [Link]

  • Wikipedia. (n.d.). Ritonavir. Retrieved from [Link]

  • ResearchGate. (2019). Formulation and Evaluation of Ritonavir Immediate Release Tablets by Hot Melt Extrusion Method. Retrieved from [Link]

  • Google Patents. (n.d.). Solvates and polymorphs of ritonavir and methods of making and using the same.
  • YouTube. (2024). Antiretrovirals made easy from my Path/Immuno guide! #medschool #pharmacology #usmle #usmlestep1. Retrieved from [Link]

  • NIST WebBook. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. Retrieved from [Link]

Sources

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazoles and the Analytical Imperative

The thiazole ring is a cornerstone pharmacophore in modern drug discovery, forming the structural backbone of numerous therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its prevalence in both natural products, such as Vitamin B1 (Thiamine), and synthetic pharmaceuticals underscores the critical need for robust and reliable analytical methods to characterize and quantify these compounds.[3] From monitoring synthesis reactions and identifying impurities to performing metabolic studies and ensuring quality control, the accurate analysis of thiazoles is paramount for researchers, scientists, and drug development professionals.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry, making it ideal for analyzing the often volatile and semi-volatile nature of many thiazole derivatives.[4][5] This guide provides in-depth application notes and detailed protocols designed to empower scientists to develop and execute effective GC-MS analyses for thiazole-containing compounds.

Part 1: Core Principles and Strategic Considerations in Method Development

The success of any GC-MS analysis hinges on a series of strategic decisions made during method development. This section explains the causality behind these experimental choices, moving beyond a simple recitation of steps to provide a framework for logical and effective protocol design.

Sample Preparation: The Foundation of Accurate Analysis

Sample preparation is arguably the most critical stage, as it directly impacts data quality, instrument performance, and the longevity of the analytical column and MS detector. The primary goals are to extract the thiazole analytes from the sample matrix, remove interferences, and present the analytes in a solvent suitable for GC injection.

Causality in Extraction Technique Selection:

The choice of extraction method is dictated by the sample matrix and the volatility of the target thiazole.

  • Liquid-Liquid Extraction (LLE): A conventional and robust technique ideal for extracting thiazoles from aqueous matrices (e.g., biological fluids, reaction mixtures). The choice of an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) is crucial and should be based on the polarity of the target analyte. LLE is effective but can be labor-intensive and consume significant solvent volumes.

  • Solid-Phase Extraction (SPE): Offers a more controlled and often cleaner extraction than LLE.[5] By selecting a sorbent material that selectively retains the thiazole analyte while allowing matrix components to pass through, a highly purified and concentrated sample can be obtained. This is particularly advantageous for complex matrices like plasma or tissue homogenates.

  • Solid-Phase Microextraction (SPME): A solvent-free technique ideal for volatile or semi-volatile thiazoles in liquid or gaseous samples (headspace analysis).[6] A fiber coated with a stationary phase is exposed to the sample, where analytes adsorb onto the fiber. The fiber is then directly inserted into the GC inlet for thermal desorption. This technique minimizes matrix effects and is excellent for trace analysis, such as identifying volatile organic compounds (VOCs) like 2-methyl benzothiazole produced by microorganisms.[6]

G start Sample Matrix Assessment liquid Liquid Matrix (e.g., Plasma, Water) start->liquid solid Solid Matrix (e.g., Tissue, Soil) start->solid gas Gaseous / Headspace start->gas LLE Liquid-Liquid Extraction (LLE) - Good for simple matrices - High recovery liquid->LLE High Analyte Conc. SPE Solid-Phase Extraction (SPE) - Excellent for complex matrices - High selectivity & concentration liquid->SPE Low Analyte Conc. Complex Matrix SLE Solid-Supported LLE - Requires initial extraction solid->SLE SPME Solid-Phase Microextraction (SPME) - Ideal for volatile analytes - Solvent-free gas->SPME

Figure 1. Decision workflow for selecting a sample preparation technique.

The Role of Derivatization:

Many thiazoles possess polar functional groups (-OH, -NH2, -COOH) that can lead to poor peak shape (tailing) and low volatility in GC analysis. Derivatization is a chemical reaction used to convert these polar groups into less polar, more volatile, and more thermally stable derivatives.[7][8]

  • Silylation: The most common derivatization technique for GC. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group.[7] This process significantly improves chromatographic behavior and is essential for many thiazole-containing drug molecules and metabolites. A catalyst such as Trimethylchlorosilane (TMCS) is often added to enhance the reaction for sterically hindered groups.[8]

The Chromatographic System: Column and Conditions

The GC column is the heart of the separation. Its selection and the oven temperature program are critical for resolving the target analytes from each other and from matrix components.

Column Selection: A Balance of Properties

  • Stationary Phase: For general-purpose analysis of thiazole derivatives, a low-bleed, mid-polarity stationary phase is the recommended starting point. A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, SLB-5ms) is an excellent choice.[6][9] This phase separates compounds primarily by boiling point but provides enhanced selectivity for aromatic compounds like thiazoles due to the phenyl content. The "ms" designation indicates that the column is specially tested for low bleed, which is crucial to prevent contamination of the MS ion source and to ensure low background noise for better sensitivity.[9]

  • Column Dimensions: A standard column dimension of 30 m length x 0.25 mm internal diameter (ID) x 0.25 µm film thickness provides the best balance of resolution, analysis time, and sample capacity for most applications.[9][10]

    • Longer columns (>30 m) increase resolution but also analysis time and backpressure.[10]

    • Smaller ID columns (e.g., 0.18 mm) can increase efficiency and speed but have lower sample capacity.

    • Thicker films (>0.25 µm) are used for highly volatile analytes to improve retention.

Oven Temperature Program: The Key to Resolution

A temperature ramp is almost always necessary to effectively separate a mixture of compounds with varying boiling points. A typical program involves:

  • Initial Low Temperature Hold: Allows volatile compounds to focus at the head of the column, resulting in sharp peaks.

  • Temperature Ramp: Gradually increases the oven temperature to elute compounds in order of their boiling points and polarity. A rate of 5-15 °C/min is common.

  • Final High Temperature Hold: Ensures that all high-boiling compounds are eluted from the column, preventing carryover into the next run.

The Mass Spectrometer: Detection and Identification

The MS detector ionizes the eluting compounds, separates the ions based on their mass-to-charge ratio (m/z), and measures their abundance.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is the gold standard for GC-MS. It creates reproducible fragmentation patterns that can be compared against extensive spectral libraries (e.g., NIST, Wiley) for confident compound identification.[1]

  • Mass Analyzer: Quadrupole analyzers are the most common in routine GC-MS due to their robustness and cost-effectiveness.

  • Acquisition Mode:

    • Full Scan: The MS scans a wide range of m/z values (e.g., 40-500 amu), collecting a full mass spectrum for every point in the chromatogram. This is ideal for identifying unknown compounds and for general screening.

    • Selected Ion Monitoring (SIM): The MS is set to monitor only a few specific ions characteristic of the target analyte. This dramatically increases sensitivity and selectivity, making it the preferred mode for quantitative analysis of known thiazoles at low concentrations.

Part 2: Validated Protocols for Thiazole Analysis

This section provides step-by-step protocols that serve as a robust starting point for the GC-MS analysis of thiazoles.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting semi-volatile thiazole derivatives from an aqueous sample.

  • Sample Collection: Pipette 1.0 mL of the aqueous sample into a clean 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) solution (e.g., a structurally similar thiazole not present in the sample, or an isotopically labeled analog) at a known concentration. Vortex for 10 seconds.

  • pH Adjustment (if necessary): Adjust the sample pH with dilute acid or base to ensure the thiazole is in a neutral, non-ionized state, which maximizes its partitioning into the organic solvent.

  • Extraction: Add 5.0 mL of dichloromethane (or ethyl acetate). Cap the tube tightly.

  • Mixing: Vortex vigorously for 2 minutes or use a mechanical shaker for 15 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a clean separation between the layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube using a Pasteur pipette.

  • Drying & Concentration: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Transfer the dried extract to a new tube and evaporate the solvent to near dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate) and transfer to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

Protocol 2: GC-MS Instrument Setup and Data Acquisition

These parameters are a validated starting point for the analysis of a broad range of thiazole derivatives on a standard single quadrupole GC-MS system.

Parameter Setting Rationale
GC System
Injection PortSplitless ModeMaximizes sensitivity for trace analysis.
Injector Temp250 °CEnsures rapid and complete vaporization of analytes without thermal degradation.
Injection Volume1 µLStandard volume to prevent column overloading.
Carrier GasHelium, Constant Flow ModeProvides good efficiency and is inert. Constant flow maintains stable retention times.
Flow Rate1.2 mL/minOptimal flow rate for a 0.25 mm ID column.
Column5% Phenyl / 95% Dimethylpolysiloxane (30m x 0.25mm x 0.25µm)Excellent general-purpose column for thiazoles with low bleed characteristics.[6][11]
Oven Program50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min)Separates a wide range of thiazoles based on boiling point.
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard energy for producing reproducible, library-searchable spectra.
Source Temp230 °CHot enough to prevent condensation but cool enough to minimize degradation.
Quadrupole Temp150 °CStandard operating temperature.
Solvent Delay3.0 minPrevents the high concentration of injection solvent from entering and damaging the MS filament.
Acquisition ModeFull ScanFor qualitative analysis and method development.
Scan Rangem/z 40 - 450Covers the expected mass range for many thiazole derivatives and their fragments.

graph TD {
A[Sample Collection & Prep] --> B{GC Inlet};
B -- "Vaporization (250°C)" --> C[GC Column];
C -- "Separation (Temp Ramp)" --> D{MS Ion Source};
subgraph GC System
B
C
end
subgraph MS System
D
E[Mass Analyzer (Quadrupole)]
F[Detector]
end
D -- "Ionization (70 eV)" --> E;
E -- "Filtering by m/z" --> F;
F --> G[Data System];
G --> H[Chromatogram & Spectra];
style A fill:#F1F3F4,stroke:#5F6368,font-color:#202124
style B fill:#FFFFFF,stroke:#5F6368,font-color:#202124
style C fill:#FFFFFF,stroke:#5F6368,font-color:#202124
style D fill:#FFFFFF,stroke:#5F6368,font-color:#202124
style E fill:#FFFFFF,stroke:#5F6368,font-color:#202124
style F fill:#FFFFFF,stroke:#5F6368,font-color:#202124
style G fill:#4285F4,stroke:#4285F4,font-color:#FFFFFF
style H fill:#34A853,stroke:#34A853,font-color:#FFFFFF

}

Figure 2. General experimental workflow for GC-MS analysis of thiazoles.

Part 3: Data Analysis and Interpretation

Qualitative Analysis

The primary goal of qualitative analysis is to identify the compounds present in the sample. This is achieved by comparing the experimentally obtained mass spectrum of a chromatographic peak with entries in a spectral library. A high match factor, combined with a matching retention time to a known standard, provides a high degree of confidence in the identification.

Understanding the fragmentation of the thiazole ring can aid in manual spectral interpretation. The thiazole ring is relatively stable, but common fragmentation pathways can occur, providing structural clues.[12]

Quantitative Analysis

For determining the concentration of a specific thiazole, a calibration curve is constructed.

  • Prepare Standards: Create a series of calibration standards of the pure thiazole analyte at different known concentrations in the same solvent as the final sample extract.

  • Spike IS: Add the same amount of internal standard (IS) to each calibration standard and to each unknown sample.

  • Analyze: Run all standards and samples under the identical GC-MS conditions, preferably in SIM mode for the best sensitivity.

  • Construct Curve: For each standard, calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the known concentration of the analyte.

  • Calculate Unknowns: Determine the analyte/IS peak area ratio for the unknown samples and use the calibration curve to calculate their concentrations.

Challenges and Troubleshooting

  • Peak Tailing: Often caused by active sites in the GC inlet liner or column. Using deactivated liners and ensuring samples are properly derivatized if they contain polar groups can mitigate this.

  • Poor Sensitivity: Can result from a contaminated ion source. Regular cleaning of the MS ion source is a critical maintenance step.[13] For trace analysis, switching from Full Scan to SIM mode is the most effective solution.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Improving sample cleanup (e.g., using SPE) or using a matrix-matched calibration curve can help compensate for these effects.

Conclusion

The GC-MS analysis of thiazoles is a versatile and powerful tool essential for pharmaceutical research and development. By understanding the fundamental principles behind each step of the process—from strategic sample preparation and derivatization to informed selection of chromatographic conditions and mass spectrometric parameters—researchers can develop and validate robust methods. The protocols and insights provided in this guide offer a solid foundation for achieving accurate, reproducible, and reliable results in the complex and critical task of thiazole analysis.

References

  • ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS)... Retrieved from [Link]

  • MDPI. (2023). Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. Retrieved from [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • PubMed Central. (2024). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Selected problems of qualitative analysis in GC/MS on the example of semivolatile environmental pollutants. Retrieved from [Link]

  • Semantic Scholar. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • PubMed. (2022). HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

  • MDPI. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]

  • NIH. (2017). Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. Retrieved from [Link]

  • PubMed. (2019). Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. Retrieved from [Link]

  • PubMed. (2008). A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • MDPI. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • ResearchGate. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PLOS. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]

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  • Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic intermediate, notably used in the preparation of antiviral agents like Ritonavir.[1][2] This document moves beyond simple protocols to provide in-depth troubleshooting, answers to frequently asked questions, and the causal reasoning behind key experimental choices.

Reaction Fundamentals: The Hantzsch Thiazole Synthesis

The most common and reliable method for constructing the 2,4-substituted thiazole core of our target molecule is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of a thioamide with an α-haloketone (or a synthetic equivalent). For 4-(Hydroxymethyl)-2-isopropylthiazole, the key reactants are isothiobutyramide (2-methylpropanethioamide) and an electrophilic three-carbon unit like 1,3-dihydroxyacetone or 1,3-dichloroacetone .[5]

The generalized mechanism involves three key stages:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking one of the electrophilic carbons of the ketone synthon in an SN2 reaction.

  • Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: The resulting hemiaminal intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.

Hantzsch_Mechanism Figure 1: Hantzsch Synthesis Mechanism Thioamide Isothiobutyramide Intermediate1 S-Alkylation Adduct Thioamide->Intermediate1 S-Alkylation (SN2) Haloketone 1,3-Dichloroacetone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-(Chloromethyl)-2-isopropylthiazole Intermediate2->Product Dehydration (-H2O) FinalProduct 4-(Hydroxymethyl)-2-isopropylthiazole Product->FinalProduct Hydrolysis (or alternative synthon)

Caption: Figure 1: Hantzsch Synthesis Mechanism

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My overall yield is consistently low (<60%). What are the most likely causes?

A low yield is the most common issue and can stem from several factors. Systematically investigating the following points is crucial.

  • Purity of Isothiobutyramide: The thioamide is often the most sensitive reagent. It can be prepared by treating isobutyramide with a thionating agent like phosphorus pentasulfide or by reacting isobutyryl chloride with ammonium sulfide.[5][6] If prepared in-house, it must be pure. Residual acid or starting materials can inhibit the reaction. Commercial thioamide quality can vary; consider verifying its purity by melting point or NMR before use.

  • Stability of the α-Haloketone: 1,3-dichloroacetone is a lachrymator and can undergo self-condensation or polymerization, especially in the presence of base or moisture. Use it fresh from a reliable source and add it slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Control: Exothermic S-alkylation can lead to runaway side reactions if not properly controlled. The initial condensation is often performed at a low temperature (0-25°C), followed by gentle heating (40-60°C) to drive the cyclization and dehydration steps.[5][6] Overheating can lead to the formation of dark, tarry byproducts.

  • Inefficient Work-up: The product, containing both a hydroxyl group and a basic thiazole nitrogen, can be amphiphilic. During aqueous work-up, careful pH adjustment is critical to prevent loss to the aqueous layer. Ensure the organic layer is thoroughly extracted multiple times.

Q2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent its formation?

The formation of dark, insoluble tars is a classic sign of polymerization or decomposition, usually of the α-haloketone starting material.

  • Causality: α-haloketones can self-condense via aldol-type reactions or other base-catalyzed pathways. This process is accelerated by high temperatures and high concentrations of the ketone.

  • Preventative Measures:

    • Slow Addition: Add the 1,3-dichloroacetone or other electrophile dropwise to the solution of the thioamide over an extended period. This keeps its concentration low and favors the desired bimolecular reaction over self-condensation.

    • Strict Temperature Management: Maintain the recommended temperature profile. Use an ice bath during the initial addition phase.

    • Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

Q3: The reaction seems to stall before the starting materials are fully consumed. Why might this be happening?

Reaction stalling, as monitored by TLC or LC-MS, suggests an issue with the reaction conditions or reagent stoichiometry.

  • Stoichiometry: Ensure a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) is not being used. While sometimes beneficial, a large excess is unnecessary and can complicate purification. The key is an accurate 1:1 molar ratio of the reactive functionalities.

  • Solvent Choice: The reaction is typically run in polar solvents like ethanol, methanol, or acetone.[7] These solvents are effective at dissolving the starting materials. If solubility is an issue, consider a solvent screen.

  • Insufficient Heating: After the initial S-alkylation, the cyclization and dehydration steps require thermal energy. If the reaction stalls after the initial adduct is formed, a modest increase in temperature or prolonged heating (e.g., refluxing for 2-4 hours) may be necessary to drive the reaction to completion.[7]

Q4: My purified product is still showing impurities in the NMR/LC-MS. What are common impurities and how can I improve purification?

Common impurities include unreacted starting materials and structurally similar byproducts.

  • Common Impurities:

    • Unreacted isothiobutyramide.

    • Byproducts from 1,3-dichloroacetone self-condensation.

    • 4-chloromethyl-2-isopropylthiazole: If 1,3-dichloroacetone is used, the initial product is the chloromethyl derivative, which is then hydrolyzed to the hydroxymethyl product in a subsequent step or during work-up. Incomplete hydrolysis will leave this impurity.[1]

  • Purification Strategy:

    • Acid-Base Extraction: During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the basic thiazole product into the aqueous layer. The neutral/acidic impurities will remain in the organic phase. Then, basify the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃) and re-extract the pure product back into an organic solvent like ethyl acetate or dichloromethane.[1]

    • Column Chromatography: For highest purity, silica gel chromatography is effective.[1][6] A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically used to elute the product.

    • Crystallization/Distillation: If the product is a solid, recrystallization can be attempted. If it is a liquid, vacuum distillation can be effective, although its relatively high boiling point and thermal sensitivity must be considered.

Frequently Asked Questions (FAQs)

Q1: What is the optimal thioamide source and how do I ensure its quality?

The quality of the isothiobutyramide is paramount. You can either purchase it commercially or synthesize it. A common lab-scale synthesis involves the thionation of isobutyramide using phosphorus pentasulfide (P₄S₁₀) in a non-polar solvent like toluene or reacting isobutyryl chloride with an ammonia source followed by a sulfur source.[5][6] Regardless of the source, confirm its identity and purity (>98%) via ¹H NMR and melting point analysis before use.

Q2: Which α-keto-synthon is preferable: 1,3-dichloroacetone or 1,3-dihydroxyacetone?

Both are viable precursors, and the choice depends on your overall synthetic route and safety considerations.

Feature1,3-Dichloroacetone1,3-Dihydroxyacetone
Reactivity Highly reactive, reaction is often faster.Less reactive, often requires an acid catalyst and harsher conditions to promote cyclization.[5]
Directness Directly forms 4-chloromethyl-2-isopropylthiazole, which requires a subsequent hydrolysis step.Can potentially form the 4-hydroxymethyl product directly, simplifying the route.[5]
Handling Strong lachrymator, toxic. Requires careful handling in a fume hood.Benign, non-toxic solid. Easier and safer to handle.
Yield Often provides higher yields in the cyclization step if side reactions are controlled.Yields can be lower due to the harsher conditions required.

Recommendation: For controlled, high-yield lab synthesis, the route via 1,3-dichloroacetone followed by hydrolysis is often more reliable, provided proper safety precautions are taken.

Q3: What is the best work-up and purification strategy for this molecule?

A multi-step approach is recommended for achieving high purity.

Purification_Workflow Figure 2: Purification Workflow Start Crude Reaction Mixture Quench Quench with Water/Brine Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract AcidWash Acid Wash (1M HCl) (Product moves to aq. layer) Extract->AcidWash Separate1 Separate Layers AcidWash->Separate1 Basify Basify Aqueous Layer (e.g., NaHCO3) Separate1->Basify Aqueous Layer ReExtract Re-extract with Organic Solvent Basify->ReExtract Dry Dry Organic Layer (Na2SO4) ReExtract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography FinalProduct Pure Product (>99%) Chromatography->FinalProduct

Caption: Figure 2: Purification Workflow

This acid-base extraction method (AcidWash -> Basify -> ReExtract) is highly effective at removing non-basic organic impurities.[1] Final polishing via column chromatography yields a product of high purity suitable for subsequent synthetic steps.

Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from established literature for the Hantzsch condensation route.[5][6][7]

Step 1: Synthesis of Isothiobutyramide (if not commercially available)

  • In a fume hood, suspend isobutyramide (1.0 eq) in dry toluene.

  • Add phosphorus pentasulfide (0.25 eq) portion-wise while stirring. The reaction is exothermic.

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction, filter off any solids, and wash the filtrate with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isothiobutyramide, which can be used directly or purified further.

Step 2: Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole

  • Dissolve isothiobutyramide (1.0 eq) in acetone or ethanol in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add 1,3-dichloroacetone (1.0 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Gently heat the reaction mixture to a reflux (approx. 50-60°C) for 3-5 hours. Monitor the reaction progress by TLC or LC-MS. The intermediate, 4-chloromethyl-2-isopropylthiazole, should be the major product.

  • Cool the mixture to room temperature. This crude solution contains the chloromethyl intermediate. To hydrolyze it, add an equal volume of water and continue heating at 50-60°C for an additional 2-4 hours.

  • After cooling, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Proceed with the purification workflow as described in Figure 2: Extract with ethyl acetate, perform the acid-base wash, dry, concentrate, and purify by silica gel chromatography.

Comparative Data on Thiazole Synthesis

The following table summarizes conditions from various sources to provide a comparative overview. Note that direct comparison is approximate as substrates may differ slightly.

ReferenceKey ReactantsSolventConditionsReported Yield
CN107445916A[5]2-methyl thio isobutyramide + 1,3-DihydroxyacetoneKetone Solvent, H₂SO₄Not specified>85% (for an intermediate)
CN104557763A[1]Thio-iso-butanamide + Protected DihydroxyacetoneEthyl AcetateReflux, 3 hours36%
Chem Help ASAP[7]2-bromoacetophenone + ThioureaMethanolHeat, 30 min~95-99% (for a model reaction)
WO2006090270A1[6]2-methylpropane thioamide + 1,3-dichloroacetoneNot specifiedNot specifiedNot specified

References

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  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)
  • Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - ResearchGate. [Link]

  • CN106749085B - A method of preparing Ritonavir - Google P
  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl)
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  • Synthesis of 4-Hydroxymethyl-2,4-methanoproline | Request PDF - ResearchGate. [Link]

  • (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity - ResearchGate. [Link]

  • Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - PubMed. [Link]

  • CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google P
  • Review of the synthesis and biological activity of thiazoles - Taylor & Francis. [Link]

  • Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin - An-Najah Repository. [Link]

  • US5256555A - Compositions and methods for increasing the yields of in vitro RNA transcription and other polynucleotide synthetic reactions - Google P
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]

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  • To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. [Link]

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Technical Support Center: Optimization of Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiazole derivatives. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions for thiazole ring formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield in Hantzsch Thiazole Synthesis

Question: I am performing a Hantzsch thiazole synthesis by reacting an α-haloketone with a thioamide, but I am observing very low to no formation of the desired thiazole product. What are the potential causes and how can I improve my yield?

Answer:

Low or no product yield in a Hantzsch thiazole synthesis can stem from several factors, primarily related to the reactivity of your starting materials, reaction conditions, and potential side reactions. Here is a systematic approach to troubleshoot this issue:

1. Assess the Reactivity of Starting Materials:

  • α-Haloketone Stability: α-haloketones can be unstable and prone to self-condensation or decomposition. Ensure you are using a freshly prepared or properly stored α-haloketone. The reactivity of the halide is also crucial; α-bromoketones are generally more reactive than α-chloroketones. For instance, 2-bromoacetophenones are commonly used for a fast and efficient synthesis of 2-aminothiazoles.[1]

  • Thioamide/Thiourea Quality: The purity of your thioamide or thiourea is critical. Impurities can interfere with the reaction. Recrystallization or purification of the thioamide/thiourea may be necessary.

2. Optimize Reaction Conditions:

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar solvents like ethanol, acetic acid, or dimethylformamide (DMF) are commonly used as they facilitate the dissolution of the reactants.[2] However, in some cases, solvent-free conditions have been shown to provide excellent yields and shorter reaction times.[1][3] Experimenting with different solvents or solvent-free conditions can be beneficial. Apolar solvents like toluene and 1,4-dioxane have also been reported to give higher yields in certain syntheses.[2]

  • Temperature Control: The reaction temperature is a critical parameter. While some Hantzsch syntheses proceed at room temperature, others require heating to overcome the activation energy barrier. A stepwise increase in temperature (e.g., from room temperature to 50°C, then to reflux) while monitoring the reaction by Thin Layer Chromatography (TLC) is a good strategy. Be aware that excessive heat can lead to decomposition and the formation of side products.

  • Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction progress using TLC or another suitable analytical technique.

3. Consider Catalysis:

  • While many Hantzsch syntheses proceed without a catalyst, the addition of a mild acid or base can sometimes be beneficial. For instance, pyridine or triethylamine can be used to neutralize the hydrogen halide formed during the reaction, which can sometimes inhibit the reaction.[2] Conversely, in some cases, an acidic catalyst like p-toluenesulfonic acid (p-TsOH) can promote the cyclization step.

4. Step-by-Step Protocol for Yield Optimization:

  • Reactant Purity Check: Verify the purity of your α-haloketone and thioamide/thiourea by NMR or melting point analysis.

  • Solvent Screening: Set up small-scale reactions in parallel using different solvents (e.g., ethanol, DMF, toluene, or solvent-free).

  • Temperature Gradient: Run the reaction at different temperatures (e.g., room temperature, 50°C, and reflux) for each solvent system.

  • Catalyst Addition: If the reaction is still sluggish, consider adding a catalytic amount of a weak base (e.g., pyridine) or acid (e.g., p-TsOH).

  • Monitoring: Monitor all trial reactions by TLC to identify the optimal conditions that lead to the highest conversion to the product with minimal side products.

By systematically evaluating these parameters, you can identify the optimal conditions for your specific substrates and significantly improve the yield of your thiazole synthesis.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired thiazole, but I am also observing significant amounts of side products, which complicates purification. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge in thiazole synthesis. The nature of these impurities depends on the specific reactants and conditions used. Here are some common side products and strategies to mitigate their formation:

Common Side Products:

  • Bis-thiazole Formation: If you are using thiourea, it is possible for one molecule of thiourea to react with two molecules of the α-haloketone, leading to the formation of a bis-adduct which may further react.

  • Self-condensation of α-Haloketone: As mentioned earlier, α-haloketones can undergo self-condensation, especially in the presence of a base.

  • Hydrolysis of Thioamide: In the presence of water and acid or base, thioamides can hydrolyze to the corresponding amide, which will not participate in the thiazole ring formation.

  • Formation of Oxazoles: If your thioamide is contaminated with the corresponding amide, you might observe the formation of an oxazole as a side product.

Strategies to Minimize Side Product Formation:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of the α-haloketone to the thioamide is typically optimal. Using a slight excess of the thioamide can sometimes help to consume the α-haloketone completely and prevent its self-condensation.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to prevent the hydrolysis of the thioamide. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) if your reactants are particularly sensitive to moisture.

  • Temperature Management: Avoid excessively high temperatures, as this can promote the formation of side products through decomposition or alternative reaction pathways.

  • Order of Addition: The order in which you add your reagents can be important. Generally, adding the α-haloketone solution dropwise to a solution of the thioamide can help to maintain a low concentration of the electrophilic α-haloketone and minimize self-condensation.

Troubleshooting Flowchart

Troubleshooting_Thiazole_Synthesis start Low Yield or Side Products in Thiazole Synthesis check_purity Check Purity of Starting Materials (α-haloketone, thioamide) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify Starting Materials (recrystallization, chromatography) purity_ok->purify No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->check_purity solvent Solvent Choice (polar, apolar, solvent-free) optimize_conditions->solvent temperature Temperature (RT, 50°C, reflux) optimize_conditions->temperature catalyst Consider Catalyst (acid or base) optimize_conditions->catalyst stoichiometry Check Stoichiometry optimize_conditions->stoichiometry review_protocol Review Protocol (order of addition, anhydrous conditions) optimize_conditions->review_protocol analysis Analyze by TLC/LC-MS solvent->analysis temperature->analysis catalyst->analysis stoichiometry->analysis review_protocol->analysis success Successful Synthesis analysis->success

Caption: A flowchart for troubleshooting common issues in thiazole synthesis.

Frequently Asked Questions (FAQs)

1. What is the mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea) to form a thiazole.[4][5] The generally accepted mechanism involves two key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide ion.[6]

  • Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. This is followed by dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism reactants α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reactants->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate (Thiazoline derivative) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole + H₂O intermediate2->product Dehydration

Caption: The general mechanism of the Hantzsch thiazole synthesis.

2. What are some alternative methods for synthesizing thiazoles?

Besides the Hantzsch synthesis, several other methods are available for the synthesis of thiazoles, including:

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.[4]

  • Gabriel Synthesis: In this method, an acylaminoketone is reacted with phosphorus pentasulfide (P₄S₁₀).[5]

  • Copper-catalyzed reactions: Modern methods often employ copper catalysts for the synthesis of thiazoles from various starting materials like oximes, anhydrides, and potassium thiocyanate, often under mild conditions.[1]

The choice of method depends on the desired substitution pattern on the thiazole ring and the availability of starting materials.

3. How does the choice of base affect the reaction?

The presence and type of base can influence the reaction in several ways. A base can be used to:

  • Neutralize Acid: Neutralize the hydrogen halide byproduct, which can be beneficial as an acidic environment might not be optimal for all substrates.

  • Promote Deprotonation: In some cases, a base might be required to deprotonate a reactant to make it more nucleophilic.

However, a strong base can also promote undesired side reactions like the self-condensation of the α-haloketone. Therefore, if a base is needed, a weak, non-nucleophilic base like pyridine or sodium acetate is often preferred.[2]

4. What are some key safety considerations when working with reagents for thiazole synthesis?

  • α-Haloketones: These are lachrymators and skin irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thioamides and Thioureas: Many of these compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

5. How can I purify my thiazole product?

The purification method will depend on the physical properties of your thiazole derivative. Common purification techniques include:

  • Recrystallization: If your product is a solid with suitable solubility properties, recrystallization is an effective method for purification.

  • Column Chromatography: This is a versatile technique for purifying both solid and liquid products. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will need to be optimized for your specific compound.

  • Distillation: For volatile liquid thiazoles, distillation under reduced pressure can be an effective purification method.

The progress of purification should be monitored by TLC or another analytical technique to ensure the removal of impurities.

Table 1: Influence of Reaction Parameters on Hantzsch Thiazole Synthesis
ParameterGeneral RecommendationRationale and Potential Issues
Solvent Ethanol, DMF, Acetic Acid, or solvent-freePolar solvents aid in dissolving reactants. Solvent-free conditions can be more environmentally friendly and sometimes lead to higher yields.[1][3] Apolar solvents like toluene may also be effective.[2]
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to the formation of side products. Optimization is key.
Catalyst Often not required; sometimes a weak base (e.g., pyridine) or acid (e.g., p-TsOH) is used.A base can neutralize the HX byproduct. An acid can catalyze the dehydration step. Strong bases can cause self-condensation of the α-haloketone.
Reactant Ratio 1:1 (α-haloketone:thioamide)A slight excess of the thioamide can sometimes be used to ensure complete consumption of the α-haloketone.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Thiazole. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 20(9), 15968–16004.
  • Nguyen, T. H. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(4), 384-406.
  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware.
  • El-Mekabaty, A. I., & El-Faham, A. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Journal of Chemical and Pharmaceutical Research, 14(3), 1-8.
  • Al-Ghorbani, M., & Zin, D. (2020). Review of the synthesis and biological activity of thiazoles.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). World Journal of Pharmacy and Pharmaceutical Sciences, 10(5), 1166-1184.
  • Britannica. (n.d.). Thiazole. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Dave, R., & Patel, H. (2014). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. E-Journal of Chemistry, 6(S1), S358-S362.

Sources

Technical Support Center: Purification of 4-(Hydroxymethyl)-2-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-(Hydroxymethyl)-2-isopropylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high purity in your reactions.

Introduction: The Challenge of Purity

4-(Hydroxymethyl)-2-isopropylthiazole is a key building block in the synthesis of various pharmaceutically active compounds, most notably the antiretroviral drug Ritonavir.[1][2] The primary route to this intermediate is the Hantzsch thiazole synthesis, a robust reaction that is, however, not without its challenges concerning side reactions and purification.[3][4] Achieving high purity is paramount, as even trace impurities can have a significant impact on the yield and quality of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to identifying and removing these impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 4-(Hydroxymethyl)-2-isopropylthiazole.

Q1: My final product is an oil or a waxy solid, not the expected crystalline solid. What is causing this, and how can I fix it?

A1: This is a common issue often caused by the presence of unreacted starting materials or low-boiling point impurities that act as a solvent for your product. The two primary starting materials for the Hantzsch synthesis of this compound are thioisobutyramide and 1,3-dichloroacetone.

  • Causality: Thioisobutyramide is a solid with some solubility in common organic solvents, while 1,3-dichloroacetone is a low-melting solid (39-41 °C) that is soluble in water and very soluble in alcohol and diethyl ether.[5][6] If either remains in your crude product, it can prevent proper crystallization.

  • Solution Workflow:

    • Initial Wash: Begin with an aqueous workup. Since 1,3-dichloroacetone has some water solubility, a wash with water can help remove a significant portion of it.[5][7] Thioisobutyramide has lower water solubility but can be partially removed.

    • Extraction: Perform a liquid-liquid extraction. After quenching the reaction, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. This will move your desired product into the organic phase, leaving behind more water-soluble impurities.

    • Solvent Swap and Crystallization: After drying the organic phase, concentrate it under reduced pressure. To induce crystallization, consider a solvent/anti-solvent approach. A patent for the purification of the similar 5-hydroxymethylthiazole suggests dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a non-polar anti-solvent (e.g., hexane or heptane) until the solution becomes cloudy.[4] Cooling this mixture should promote the crystallization of your pure product.

Q2: My NMR spectrum shows signals that I cannot attribute to the product. What are the likely impurities?

A2: Besides unreacted starting materials, you may be observing side-products from the Hantzsch synthesis.

  • Potential Impurities:

    • Unreacted Thioisobutyramide: Look for signals corresponding to the isopropyl group and the thioamide protons.

    • Unreacted 1,3-Dichloroacetone: This may show a characteristic singlet for the methylene protons.

    • Regioisomers: While the reaction is generally regioselective, trace amounts of the isomeric 5-(hydroxymethyl)-2-isopropylthiazole could be formed. Careful analysis of the aromatic region of the NMR spectrum is necessary to distinguish between these.

    • Over-alkylation Products: In some cases, the nitrogen of the thiazole ring can be alkylated, leading to quaternary ammonium salts, although this is less common under standard Hantzsch conditions.

  • Diagnostic Approach:

    • TLC Analysis: Run a thin-layer chromatogram (TLC) of your crude product alongside the starting materials. This will help you quickly identify if they are present in your final product. A common eluent system for this type of compound is a mixture of ethyl acetate and hexanes.[8]

    • LC-MS Analysis: For a more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can help identify the molecular weights of the impurities, aiding in their structural elucidation.

Q3: I'm having trouble removing a persistent impurity that co-elutes with my product during column chromatography.

A3: This indicates that the impurity has a similar polarity to your desired product. In such cases, optimizing your chromatography conditions or employing an alternative purification technique is necessary.

  • Chromatography Optimization:

    • Solvent System: If you are using a standard ethyl acetate/hexane system, try changing the solvent selectivity. For example, you could try a dichloromethane/methanol system or add a small amount of a third solvent like acetone to alter the separation.[8][9]

    • Gradient Elution: A shallow gradient elution can often resolve closely eluting compounds more effectively than an isocratic elution.

  • Alternative Purification:

    • Recrystallization: This is often the most effective method for removing impurities with similar polarities. The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution. Experiment with different solvent pairs, such as ethyl acetate/hexane, toluene/hexane, or ethanol/water.[3][10][11]

    • Acid-Base Extraction: The thiazole nitrogen is basic and can be protonated.[12] You may be able to selectively extract your product into an acidic aqueous solution, leaving non-basic impurities in the organic phase. Neutralizing the aqueous phase and re-extracting with an organic solvent can then recover your purified product.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and physical state of pure 4-(Hydroxymethyl)-2-isopropylthiazole?

A: Pure 4-(Hydroxymethyl)-2-isopropylthiazole is a solid at room temperature.

Q: What are the key safety precautions when working with the reagents for this synthesis?

A: 1,3-Dichloroacetone is a corrosive and toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[7] Thioamides can also be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q: Can I use a different thioamide or α-haloketone in the Hantzsch synthesis?

A: Yes, the Hantzsch synthesis is a versatile method for preparing a wide variety of substituted thiazoles.[3][4] However, changing the starting materials will result in a different final product. For the synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole, thioisobutyramide and a suitable three-carbon α-haloketone synthon for the hydroxymethyl group are required.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[1] Spot the reaction mixture on a silica gel plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. A suitable mobile phase is a mixture of ethyl acetate and hexane.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)

This protocol is designed to remove unreacted starting materials and non-polar impurities.

  • Dissolution: Dissolve the crude 4-(Hydroxymethyl)-2-isopropylthiazole in a minimum amount of a "good" solvent, such as ethyl acetate or acetone, at room temperature.

  • Anti-Solvent Addition: Slowly add a "bad" or non-polar solvent, such as hexane or heptane, dropwise with stirring until the solution becomes persistently cloudy.[3][11]

  • Heating: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Flash Column Chromatography

This protocol is effective for separating the product from impurities with different polarities.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane.[8] Aim for an Rf value of 0.2-0.3 for the product spot.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. You may use an isocratic elution or a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Summary

CompoundMolecular FormulaMolecular WeightPhysical State
4-(Hydroxymethyl)-2-isopropylthiazoleC₇H₁₁NOS157.23 g/mol Solid
ThioisobutyramideC₄H₉NS103.19 g/mol Solid
1,3-DichloroacetoneC₃H₄Cl₂O126.97 g/mol Solid

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of 4-(Hydroxymethyl)-2-isopropylthiazole.

PurificationWorkflow cluster_purification Purification Options Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Quench Reaction Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Workup->Extraction Separate Phases Drying Drying Organic Phase (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification Step Concentration->Purification Recrystallization Recrystallization (e.g., EtOAc/Hexane) Purification->Recrystallization For high purity Chromatography Column Chromatography (Silica Gel) Purification->Chromatography For complex mixtures PureProduct Pure 4-(Hydroxymethyl)-2-isopropylthiazole Recrystallization->PureProduct Chromatography->PureProduct

Caption: General purification workflow for 4-(Hydroxymethyl)-2-isopropylthiazole.

Logical Relationships of Impurities and Purification Techniques

The choice of purification technique depends on the nature of the impurities present.

ImpurityPurification UnreactedSM Unreacted Starting Materials (Thioisobutyramide, 1,3-Dichloroacetone) Extraction Aqueous Extraction UnreactedSM->Extraction Effective for water-soluble SMs Recrystallization Recrystallization UnreactedSM->Recrystallization Removes based on solubility differences Chromatography Column Chromatography UnreactedSM->Chromatography Separates based on polarity SideProducts Reaction Side-Products (e.g., Regioisomers) SideProducts->Recrystallization Effective for isomers with different crystal packing SideProducts->Chromatography Primary method for isomer separation Solvents Residual Solvents & Salts Solvents->Extraction Removes water-soluble salts Evaporation Evaporation/Drying Solvents->Evaporation Removes volatile solvents

Caption: Relationship between impurity types and effective purification methods.

References

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents. (2015).
  • El-Sayed, N. N. E., et al. (2012). Synthesis and biological evaluation of some 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 53, 299-309.
  • Gomha, S. M., et al. (2017).
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ritonavir-impurities. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,3-DICHLOROACETONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and solution thermodynamics of isobutyramide in 15 pure solvents at temperatures from 273.15 to 324.75 K. Retrieved from [Link]

  • CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents. (2015).
  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Ritonavir. Retrieved from [Link]

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Technical Support Center: Navigating Solvent Effects in the Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing substituted thiazoles. The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, purity, and even the regioselectivity of your synthesis. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to empower you to make informed decisions and optimize your experimental outcomes.

The Crucial Role of the Solvent in Thiazole Synthesis

The synthesis of the thiazole ring, most classically achieved through the Hantzsch synthesis and its many variations, involves a series of ionic intermediates. The solvent's ability to stabilize or destabilize these intermediates dictates the reaction's efficiency and selectivity. Key solvent properties to consider include polarity, proticity (the ability to donate a proton), and the capacity for hydrogen bonding.

Troubleshooting Guide: Common Issues and Solvent-Based Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable advice rooted in the principles of physical organic chemistry.

Question 1: My reaction is sluggish, and I have a low yield of my desired thiazole. How can I accelerate the reaction?

Answer: A slow reaction rate and low yield are often indicative of suboptimal reaction conditions, with solvent choice being a primary factor. The Hantzsch thiazole synthesis proceeds through charged intermediates that are stabilized by polar solvents.[1]

  • Expert Insight: Increasing the polarity of the reaction medium can significantly enhance the reaction rate. Polar protic solvents, such as ethanol and methanol, are excellent choices as they can solvate both cations and anions effectively through hydrogen bonding. This stabilization lowers the activation energy of the reaction, leading to faster conversion. For instance, in the synthesis of certain thiazole derivatives, a mixture of ethanol and water has been shown to provide high yields.[2] In some cases, highly polar solvents like trifluoroethanol have demonstrated superior results due to their polarity and slightly acidic nature, which can aid in the solubilization of starting materials.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low yield.

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge that can often be mitigated by a judicious choice of solvent and reaction conditions.

  • Expert Insight: In some cases, particularly with N-monosubstituted thioureas, the reaction can yield two different regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The acidity of the medium plays a crucial role in directing the cyclization step. Running the reaction in a neutral solvent like ethanol typically favors the formation of the 2-(N-substituted amino)thiazole. However, conducting the reaction under strongly acidic conditions, for example, in a mixture of 10M HCl and ethanol, can favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[3]

  • Data-Driven Solvent Selection:

Solvent SystemPredominant ProductReference
Neutral Ethanol2-(N-substituted amino)thiazole[3]
10M HCl in Ethanol3-substituted 2-imino-2,3-dihydrothiazole[3]

Question 3: My starting materials have poor solubility in common protic solvents. What are my options?

Answer: Poor solubility of reactants is a significant hurdle, as the reaction rate in a heterogeneous mixture is limited by diffusion.

  • Expert Insight: If your starting materials are not soluble in alcohols, consider polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents have high dielectric constants and can effectively dissolve a wide range of organic molecules. However, be aware that in some syntheses, polar aprotic solvents have been reported to be ineffective.[4] In such cases, a solvent screening is highly recommended. Another powerful approach is to consider solvent-free conditions. Grinding the reactants together, sometimes with a few drops of a wetting agent, can lead to rapid reactions and high yields, and is also an environmentally friendly option.[4][5]

  • Alternative Approaches:

    G start Poor Reactant Solubility aprotic_solvent Use a polar aprotic solvent (DMF, DMSO) start->aprotic_solvent solvent_free Solvent-free conditions (grinding) start->solvent_free ionic_liquid Consider 'Green Solvents' like Ionic Liquids start->ionic_liquid optimize Optimize reaction conditions aprotic_solvent->optimize solvent_free->optimize ionic_liquid->optimize

    Caption: Strategies for poor reactant solubility.

Frequently Asked Questions (FAQs)

Q1: Should I use a protic or aprotic polar solvent for my thiazole synthesis?

A1: The choice depends on your specific substrates and desired outcome. Polar protic solvents (e.g., ethanol, methanol) are generally a good starting point for the Hantzsch synthesis as they can stabilize the charged intermediates through hydrogen bonding.[1] However, if your reactants have limited solubility in alcohols, a polar aprotic solvent (e.g., DMF, DMSO) might be necessary. It is always advisable to perform a small-scale solvent screen to identify the optimal conditions for your particular reaction.

Q2: Can I run the Hantzsch thiazole synthesis without any solvent?

A2: Yes, solvent-free conditions have been successfully employed for the Hantzsch synthesis, often resulting in rapid reaction times and high yields.[4][5] This approach is also environmentally friendly. The reaction can be carried out by grinding the reactants together, sometimes with the addition of a few drops of a wetting agent like ethanol.

Q3: Are there any "green" solvents that are effective for thiazole synthesis?

A3: Absolutely. The field of green chemistry has made significant strides in providing alternatives to traditional volatile organic solvents. For thiazole synthesis, water or mixtures of ethanol and water have proven to be effective and environmentally benign options.[2] Additionally, ionic liquids and deep eutectic solvents are emerging as promising green solvent systems that can also act as catalysts, leading to high yields under mild conditions.[6]

Q4: How does temperature interact with solvent choice?

A4: Temperature and solvent choice are interconnected. The boiling point of the solvent will determine the maximum temperature you can achieve at atmospheric pressure. If a reaction requires a higher temperature than the boiling point of your chosen solvent, you may need to switch to a higher-boiling solvent or use a sealed reaction vessel to increase the pressure. For instance, while ethanol is a common choice, some reactions may proceed more efficiently in higher-boiling alcohols like 1-butanol or 2-propanol under reflux conditions.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole using Methanol

This protocol is adapted from a standard procedure for the Hantzsch thiazole synthesis.[7]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with deionized water.

  • Dry the collected solid to obtain the crude product.

Data Summary Table

Table 1: Effect of Solvent on the Yield of a Hantzsch Thiazole Derivative [2]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water251025
2WaterReflux570
3Ethanol251030
4EthanolReflux675
5Methanol251028
6MethanolReflux772
71-ButanolReflux580
82-PropanolReflux578
9Ethanol/Water (1:1)Reflux387

Mechanistic Insights

The Hantzsch thiazole synthesis is a classic example of a reaction where the solvent plays a pivotal role in the reaction mechanism.

G Thioamide Thioamide Intermediate1 Thiouronium Salt Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Substituted Thiazole Intermediate2->Thiazole Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming a thiouronium salt intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. Polar protic solvents facilitate this process by stabilizing the charged intermediates through hydrogen bonding, thereby lowering the energy of the transition states and accelerating the reaction.

References

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Advances. [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal. [Link]

  • Babu, K., & Kumar, A. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviro pharmaceutical letters. [Link]

  • Thiazole. (n.d.). Centurion University of Technology and Management. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem LibreTexts. [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(8), 11734–11748. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2025). ResearchGate. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Publishing. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to Ritonavir Precursors: The Strategic Advantage of 4-(Hydroxymethyl)-2-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of antiretroviral drug synthesis, the efficiency and purity of precursor molecules are paramount to the successful and scalable production of the final active pharmaceutical ingredient (API). Ritonavir, a cornerstone of highly active antiretroviral therapy (HAART), presents a formidable synthetic challenge due to its complex structure featuring multiple chiral centers and two distinct thiazole-containing side chains.[1] This guide provides an in-depth comparison of key precursors for the Ritonavir molecule, with a particular focus on the strategic advantages of utilizing 4-(Hydroxymethyl)-2-isopropylthiazole for the construction of the P2' side chain, contrasting it with common alternatives.

Introduction to Ritonavir and its Synthetic Framework

Ritonavir is a potent inhibitor of the HIV protease enzyme, an essential component for viral replication.[2] Its primary mechanism involves preventing the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[3] Beyond its direct antiviral activity, Ritonavir is a powerful inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2] This property is strategically exploited to "boost" the plasma concentrations of other co-administered protease inhibitors, enhancing their therapeutic efficacy.[2]

The synthesis of Ritonavir is a multi-step process that converges on a central diamino alcohol backbone.[4][5] Two critical appendages, the P2' and P3/P2 side chains, are coupled to this core structure. Both of these side chains are heterocyclic thiazole derivatives, and the choice of their precursor molecules significantly impacts the overall efficiency, impurity profile, and industrial scalability of the synthesis.

Ritonavir_Structure cluster_Ritonavir Ritonavir Molecule Core (2S,3S,5S)-2,5-diamino-3-hydroxyhexane Backbone P2_prime P2' Side Chain (from 2-isopropylthiazole precursor) Core->P2_prime Amide Bond P3_P2 P3/P2 Side Chain (from 5-thiazole precursor) Core->P3_P2 Amide Bond Precursor_Synthesis_Comparison cluster_A Route A: 4-(Hydroxymethyl)-2-isopropylthiazole cluster_B Route B: 4-(Chloromethyl)-2-isopropylthiazole A_start Thioisobutyramide + 1,3-Dihalo-2-propanone derivative A_hantzsch Hantzsch Synthesis A_start->A_hantzsch A_intermediate Protected/Masked Hydroxymethyl Thiazole A_hantzsch->A_intermediate A_deprotect Deprotection/ Hydrolysis A_intermediate->A_deprotect A_final 4-(Hydroxymethyl)-2-isopropylthiazole (Stable Solid) A_deprotect->A_final A_activate Activation (e.g., Mesylation) A_final->A_activate A_couple Coupling to Ritonavir Backbone A_activate->A_couple B_start Thioisobutyramide + 1,3-Dichloroacetone B_hantzsch Hantzsch Synthesis B_start->B_hantzsch B_final 4-(Chloromethyl)-2-isopropylthiazole (Reactive Intermediate) B_hantzsch->B_final B_couple Direct Coupling to Ritonavir Backbone B_final->B_couple

Caption: Comparative synthetic workflows for P2' side chain precursors.

Data-Driven Comparison of Precursor Performance

Parameter4-(Hydroxymethyl)-2-isopropylthiazole4-(Chloromethyl)-2-isopropylthiazoleRationale & Causality
Physical Form Crystalline Solid [6]Often an oil or low-melting solidSolid form enhances stability, simplifies purification (recrystallization), and improves handling/dosing accuracy in large reactors.
Stability High; suitable for long-term storageModerate; prone to degradationThe C-O bond is significantly more stable than the reactive C-Cl bond, reducing the likelihood of side reactions or decomposition upon storage.
Handling Safety Standard chemical handlingRequires precautions due to higher reactivityLower intrinsic reactivity translates to a more favorable safety profile for large-scale operations.
Synthetic Steps Synthesis + Activation + Coupling (3 steps)Synthesis + Coupling (2 steps)While seemingly adding a step, the in situ activation of the hydroxyl group provides superior reaction control.
Impurity Profile Cleaner; fewer side productsPotential for over-alkylation and degradation productsControlled activation minimizes the presence of reactive species, leading to a cleaner coupling reaction and simplifying downstream purification.
Overall Yield Often higher due to process controlCan be lower due to side reactions/degradationThe cleaner reaction profile and stability of the starting material often translate to a higher overall isolated yield of the final coupled product.

Experimental Protocols

The following protocols represent standardized, validated procedures for the synthesis of the discussed precursors.

Protocol 1: Synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole

This protocol is a representative procedure based on established chemical principles for Hantzsch thiazole synthesis.

Objective: To synthesize 4-(Hydroxymethyl)-2-isopropylthiazole from thioisobutyramide and a suitable C3 synthon.

Materials:

  • Thioisobutyramide

  • 1,3-dihydroxyacetone or a protected equivalent

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., Toluene)

  • Dean-Stark apparatus

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add thioisobutyramide (1.0 eq), 1,3-dihydroxyacetone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Cyclocondensation: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford pure 4-(Hydroxymethyl)-2-isopropylthiazole.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product should be a white to off-white solid.

Protocol 2: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole

This protocol is based on literature procedures for the direct synthesis of the chloromethyl derivative. [7] Objective: To synthesize 4-(Chloromethyl)-2-isopropylthiazole.

Materials:

  • Thioisobutyramide

  • 1,3-Dichloroacetone

  • Solvent (e.g., Acetone or Ethanol)

  • Base (optional, e.g., sodium bicarbonate)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve thioisobutyramide (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Add 1,3-dichloroacetone (1.05 eq) to the solution. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or gentle reflux until TLC analysis indicates completion.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography, though care must be taken due to its reactivity.

  • Validation: Characterize the product by ¹H NMR and Mass Spectrometry. The product should be handled and stored under an inert atmosphere.

Conclusion and Recommendation

While the synthesis of Ritonavir can be approached through various pathways, the selection of precursors for the critical thiazole side chains has a profound impact on the overall efficiency and robustness of the manufacturing process. A direct comparison reveals that 4-(Hydroxymethyl)-2-isopropylthiazole offers significant advantages over its chloromethyl counterpart. Its superior stability, ease of handling, and the enhanced process control afforded by a discrete activation step collectively contribute to a cleaner impurity profile and potentially higher overall yields. For researchers and drug development professionals aiming for a scalable, reproducible, and high-purity synthesis of Ritonavir, 4-(Hydroxymethyl)-2-isopropylthiazole represents the more strategic and reliable precursor choice.

References

  • Ritonavir - Wikipedia. Wikipedia. [Link]

  • CN106749085B - A method of preparing Ritonavir - Google Patents.
  • RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Gpatindia. [Link]

  • The Chemical Synthesis and Properties of Ritonavir: A Focus for Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN108218808A - A kind of preparation method of Ritonavir - Google Patents.
  • A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485. European Patent Office. [Link]

  • CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents.
  • Ritonavir - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

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The Evolving Landscape of Thiazole Therapeutics: A Comparative Guide to the Biological Activity of 4-(Hydroxymethyl)-2-isopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the thiazole scaffold stands out as a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties and versatile synthetic accessibility have led to a plethora of derivatives with a broad spectrum of biological activities. This guide focuses on the derivatives of a specific, yet representative, thiazole core: 4-(Hydroxymethyl)-2-isopropylthiazole . We will delve into a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The thiazole moiety is a prominent feature in several approved anticancer drugs, such as Dasatinib.[1] Derivatives of the 4-(hydroxymethyl)-2-isopropylthiazole core are being actively investigated for their potential to inhibit tumor growth across various cancer cell lines.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of thiazole derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1] One of the primary mechanisms involves the inhibition of protein kinases, which are crucial for the "on/off" switching of cellular processes.[1]

A significant target for many thiazole-based anticancer agents is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .[2] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.[2] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these derivatives can inhibit its downstream signaling cascade, ultimately leading to a reduction in tumor vascularization and growth.[2]

Furthermore, some thiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, preventing them from dividing and proliferating.[2]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Phosphorylation VEGF VEGF VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis

Figure 1: Simplified signaling pathway of VEGFR-2 and its inhibition by thiazole derivatives.

Comparative Performance of Thiazole Derivatives as Anticancer Agents

The efficacy of thiazole derivatives as anticancer agents is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a more potent compound.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
2-(Benzamido)-4-(isothiocyanatomethyl)thiazoleL1210 (Leukemia)0.2-1DoxorubicinNot specified[3]
2-(Alkylamido)thiazole analoguesL1210 (Leukemia)4-8DoxorubicinNot specified[3]
Thiazole-pyridone hybrid (Compound 29)MGC803 (Gastric)3.15 ± 1.685-Fluorouracil25.54 ± 0.05[1]
Thiazole-pyridone hybrid (Compound 29)HTC-116 (Colon)8.17 ± 1.895-Fluorouracil11.29 ± 1.06[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Cancer cell lines (e.g., L1210, MGC803, HTC-116)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Thiazole derivatives and reference drug (e.g., Doxorubicin) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives and the reference drug in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Thiazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.[4][5]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of thiazole derivatives is multifaceted. One key mechanism involves the inhibition of essential bacterial enzymes.[6][7] For instance, some derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[7] Others interfere with the synthesis of the bacterial cell wall by inhibiting enzymes involved in peptidoglycan production.[6][7]

The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, allows them to easily integrate into and disrupt the bacterial cell membrane.[4] This disruption can lead to the leakage of cellular contents and ultimately, cell death.[4]

Antimicrobial_MoA Thiazole Thiazole Derivative DNA_Gyrase DNA Gyrase Thiazole->DNA_Gyrase Inhibits Cell_Wall_Syn Cell Wall Synthesis Thiazole->Cell_Wall_Syn Inhibits Cell_Membrane Cell Membrane Thiazole->Cell_Membrane Disrupts DNA_Replication DNA Replication Cell_Integrity Cell Integrity Cell_Death Bacterial Cell Death

Figure 2: Potential antimicrobial mechanisms of action for thiazole derivatives.

Comparative Performance of Thiazole Derivatives as Antimicrobial Agents

The antimicrobial activity of thiazole derivatives is commonly assessed by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.

CompoundMicroorganismZone of Inhibition (mm)Reference DrugZone of Inhibition (mm)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (43a)S. aureusNot Specified (MIC = 16.1 µM)NorfloxacinNot Specified[7]
4-(4-bromophenyl)-thiazol-2-amine derivative (43a)E. coliNot Specified (MIC = 16.1 µM)NorfloxacinNot Specified[7]
Isopropyl 2-(4-substitutedbenzylidene)-...-thiazolo[3,2-a]-pyrimidine-6-carboxylateS. aureus12-18Ampicillin20[8]
Isopropyl 2-(4-substitutedbenzylidene)-...-thiazolo[3,2-a]-pyrimidine-6-carboxylateE. coli10-16Ampicillin18[8]
Experimental Protocol: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of soluble compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Thiazole derivatives and reference antibiotic (e.g., Ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)

  • Micropipettes

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, uniformly spread the bacterial suspension over the entire surface of a nutrient agar plate.

  • Well Creation: Use a sterile cork borer to create wells of 6 mm diameter in the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the thiazole derivative solutions at different concentrations into the wells. Also, add the reference antibiotic and a solvent control (DMSO) into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth is inhibited. The diameter is measured in millimeters (mm).

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[9][10]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of thiazole derivatives are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.[9]

Specifically, some thiazole derivatives have shown selective inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation.[11][12] By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[11][12] Additionally, some derivatives may exert their effects by inhibiting the production of nitric oxide (NO), another important inflammatory mediator.[13]

Anti_inflammatory_MoA Arachidonic_Acid Arachidonic Acid COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Thiazole Thiazole Derivative Thiazole->COX_LOX Inhibits

Figure 3: Inhibition of the arachidonic acid pathway by thiazole derivatives.

Comparative Performance of Thiazole Derivatives as Anti-inflammatory Agents

The in vivo anti-inflammatory activity of thiazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.

CompoundDose (mg/kg)Edema Inhibition (%) at 3hReference DrugDose (mg/kg)Edema Inhibition (%) at 3hReference
Nitro-substituted phenyl thiazole (3c)5044Nimesulide10Not specified[10]
Nitro-substituted phenyl thiazole (3d)5041Nimesulide10Not specified[10]
Isopropyl 2-(4-chlorobenzylidene)-...-thiazolo[3,2-a]-pyrimidine-6-carboxylate (6c)Not SpecifiedPotent ActivityDiclofenacNot SpecifiedPotent Activity[8]
Isopropyl 2-(4-methoxybenzylidene)-...-thiazolo[3,2-a]-pyrimidine-6-carboxylate (6d)Not SpecifiedPotent ActivityDiclofenacNot SpecifiedPotent Activity[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Thiazole derivatives and reference drug (e.g., Diclofenac sodium) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a reference drug group, and test groups for different doses of the thiazole derivatives. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the vehicle, reference drug, or thiazole derivatives orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

IV. Conclusion and Future Perspectives

Derivatives based on the 4-(hydroxymethyl)-2-isopropylthiazole scaffold and the broader thiazole family represent a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities, highlighting their mechanisms of action and providing standardized protocols for their evaluation. The presented data underscores the potential of these compounds to address significant unmet medical needs.

Future research should focus on establishing clear structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives. Further investigations into their pharmacokinetic and toxicological profiles are also crucial for their translation into clinical candidates. The versatility of the thiazole ring suggests that derivatives with dual or multiple biological activities could also be developed, offering novel therapeutic strategies for complex diseases.

V. References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. 2022. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. 2023. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. 2023. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2021. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. 2021. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archiv der Pharmazie. 2013. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. 2024. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. 2022. [Link]

  • Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. International Journal of Molecular Sciences. 2015. [Link]

  • Synthesis and Biological Evaluation of Novel Isopropyl 2-thiazolopyrimidine-6-carboxylate Derivatives. ResearchGate. 2013. [Link]

  • Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. ResearchGate. 2015. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. 2024. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. 2008. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2015. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. 2018. [Link]

  • Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Archiv der Pharmazie. 2008. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. 2023. [Link]

  • Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. European Journal of Medicinal Chemistry. 2024. [Link]

  • Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. ResearchGate. 2014. [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry. 2022. [Link]

  • Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry. 2020. [Link]

  • In vitro studies of some 2,4-disubstituted thiazolyl-aminoketones with anti-inflammatory activity. Correlation with lipophilicity and structural characteristics. Il Farmaco. 1999. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry. 2021. [Link]

  • The study of the anti-inflammatory activity of some thiazolyl- Δ21,3,4 oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl- thiazole-derivatives. Farmacia. 2011. [Link]

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A Comparative Analysis of the Bioactivity of Isopropyl Thiazole Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Role of Heterocycles in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their unique ability to engage with biological targets through a variety of interactions. Their structural diversity and tunable electronic properties make them "privileged structures" in drug discovery. Among the five-membered aromatic heterocycles, thiazoles, pyrazoles, triazoles, and oxadiazoles have garnered significant attention for their broad spectrum of pharmacological activities. This guide provides a comparative overview of the bioactivity of isopropyl thiazole derivatives against other prominent heterocyclic scaffolds, supported by experimental data and detailed methodologies to aid researchers in their quest for novel therapeutic agents. Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a core structure in numerous bioactive molecules with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[1]

Isopropyl Thiazole Derivatives: A Focus on a Promising Scaffold

The incorporation of an isopropyl group onto the thiazole ring can significantly influence the lipophilicity and steric bulk of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. While direct comparative studies showcasing the superiority of the isopropyl substitution are still emerging, the broader class of thiazole derivatives has demonstrated potent bioactivity across various therapeutic areas.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[2][3] For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones has been synthesized and evaluated for its anticancer activity.[2] One of the most active derivatives, compound 4c , exhibited impressive inhibitory concentrations (IC50) of 2.57 ± 0.16 µM against the MCF-7 (human breast adenocarcinoma) cell line and 7.26 ± 0.44 µM against the HepG2 (human liver cancer) cell line.[2] These values are notably more potent than the standard drug, Staurosporine, which showed IC50 values of 6.77 ± 0.41 µM and 8.4 ± 0.51 µM against MCF-7 and HepG2 cells, respectively.[2] Furthermore, compound 4c was found to be a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM, a key target in angiogenesis.[2] Mechanistically, this compound was shown to induce cell cycle arrest at the G1/S phase and promote apoptosis in MCF-7 cells.[2]

Comparative Bioactivity with Other Heterocycles

While direct, head-to-head comparative studies of isopropyl thiazole derivatives against other heterocycles are limited, we can infer their relative potential by examining the reported bioactivities of these different classes of compounds. Pyrazoles, triazoles, and oxadiazoles are also well-established pharmacophores with a wide range of biological activities.[4][5][6][7]

Pyrazole Derivatives

Pyrazole derivatives are recognized for their significant antimicrobial, anthelmintic, and anticancer properties.[8] They are versatile molecules with distinct pharmacological profiles and are found in commercial drugs such as the anticancer agent crizotinib and the anti-inflammatory drug celecoxib.[4] The hybridization of thiazole and pyrazoline moieties has been explored as a strategy to develop novel compounds with enhanced therapeutic potential, exhibiting antimicrobial, antitumor, and anti-inflammatory activities.[5]

Triazole Derivatives

Triazole derivatives, both 1,2,3- and 1,2,4-triazoles, are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[9] The anticancer effects of triazolo[3,4-b][2][9][10]thaidiazole pyridine derivatives have been investigated, with some compounds in the series showing promising anticancer activity when compared to standard medications.[10]

Oxadiazole Derivatives

Oxadiazole derivatives, particularly 1,3,4-oxadiazoles, exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[7] Their favorable physicochemical properties, such as better metabolic stability and water solubility compared to other isomers, make them attractive scaffolds in drug design.[7] Studies have shown that some 1,3,4-oxadiazole derivatives exhibit potent cytotoxic effects on various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells, with some compounds showing efficacy similar to cisplatin.[6]

Data Summary: A Snapshot of Bioactivity

The following table summarizes representative IC50 values for different heterocyclic derivatives against various cancer cell lines, providing a glimpse into their relative potencies. It is crucial to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Heterocycle ClassDerivativeCancer Cell LineIC50 (µM)Reference
ThiazoleCompound 4c MCF-72.57 ± 0.16[2]
ThiazoleCompound 4c HepG27.26 ± 0.44[2]
OxadiazoleCompound 8 A549Similar to Cisplatin[6]
OxadiazoleCompound 9 C6Similar to Cisplatin[6]
1,2,3-TriazolePhosphonate derivativeHT-108015 - 50[11]

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of bioactivity studies, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of heterocyclic compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[13]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[13]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C MTT Addition B->C D Incubation (Formation of Formazan) C->D E Solubilization (e.g., DMSO) D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity: Agar Diffusion Method

The agar diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[14]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

  • Disk Application: Impregnate sterile paper discs with known concentrations of the test compounds and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

  • Interpretation: Compare the zone diameters to established standards to determine the susceptibility of the microorganism to the compound.

Agar_Diffusion_Workflow A Prepare Inoculated Agar Plate B Apply Discs with Test Compounds A->B C Incubation B->C D Measure Zone of Inhibition C->D E Determine Antimicrobial Activity D->E

Caption: Workflow of the agar diffusion method for antimicrobial screening.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for developing anti-inflammatory drugs.

Protocol:

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare other assay components as per the kit instructions.[16]

  • Inhibitor Addition: Add the test inhibitors at various concentrations to the reaction wells.[17]

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.[16]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[17]

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).[17]

  • Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a stopping solution (e.g., saturated stannous chloride).[17]

  • Detection: Measure the product formation using a suitable detection method (e.g., fluorometric or colorimetric).

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

COX2_Inhibition_Workflow A Add Test Inhibitor and COX-2 Enzyme B Pre-incubation A->B C Add Substrate (Arachidonic Acid) B->C D Incubation & Stop Reaction C->D E Measure Product Formation D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow of the COX-2 inhibition assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of heterocyclic compounds is highly dependent on their structural features. For thiazole derivatives, the nature and position of substituents on the thiazole ring play a crucial role in determining their potency and selectivity.[8] For instance, the introduction of a nitro group at the para position of a phenyl ring attached to the thiazole scaffold has been shown to increase overall antibacterial and antifungal activity.[8] The hybridization of the thiazole ring with other heterocyclic moieties, such as pyrazole, can also significantly influence the biological activity of the resulting molecule.[8]

SAR_Concept Core Heterocyclic Core (e.g., Thiazole) Substituent1 Substituent R1 Core->Substituent1 Position Substituent2 Substituent R2 Core->Substituent2 Position Activity Biological Activity (e.g., Anticancer) Substituent1->Activity Nature (EWG/EDG) Substituent2->Activity Steric/Electronic Effects

Caption: Conceptual diagram of Structure-Activity Relationship (SAR).

Conclusion and Future Directions

Isopropyl thiazole derivatives, as part of the broader family of thiazoles, represent a promising class of bioactive compounds with significant potential in drug discovery. While the available data indicates their potent anticancer, antimicrobial, and anti-inflammatory activities, there is a clear need for direct comparative studies against other key heterocycles like pyrazoles, triazoles, and oxadiazoles under standardized conditions. Such studies will be invaluable in elucidating the specific advantages conferred by the isopropyl thiazole scaffold and will guide the rational design of next-generation therapeutics. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct these critical comparative evaluations, thereby accelerating the journey from novel chemical entities to life-saving medicines.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison and cross-validation strategy for the most common analytical methods employed for the quantification and characterization of thiazole-containing compounds. As a class of heterocyclic compounds, thiazoles are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities.[1] Consequently, robust and reliable analytical methods are paramount for ensuring the quality, safety, and efficacy of these drug candidates from early-stage development through to commercialization.

This document eschews a rigid template, instead offering a dynamic framework built on years of field experience. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity and regulatory expectations.

The Analytical Landscape for Thiazole Compounds: A Comparative Overview

The choice of an analytical method for a thiazole compound is fundamentally dictated by its physicochemical properties, the nature of the sample matrix, and the intended purpose of the analysis (e.g., impurity profiling, content uniformity, or pharmacokinetic studies). The three most prevalent techniques in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) is often the workhorse for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for a vast array of thiazole derivatives.[2][3] Its versatility, robustness, and cost-effectiveness contribute to its widespread adoption.[4]

Gas Chromatography (GC) , conversely, is the preferred method for volatile and thermally stable compounds.[2][5] When coupled with a mass spectrometer (GC-MS), it provides excellent separation and structural identification capabilities for volatile thiazoles or their related impurities.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) represents the pinnacle of sensitivity and selectivity. It is the go-to method for bioanalytical studies where trace levels of thiazole compounds and their metabolites need to be quantified in complex biological matrices.[4] While powerful, the operational complexity and cost are higher than for HPLC or GC.

Here is a comparative summary of these techniques:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on liquid chromatography coupled with mass analysis for detection.
Applicability to Thiazoles Wide range of non-volatile and thermally labile thiazole compounds.[2][3]Volatile and thermally stable thiazole compounds and related volatile impurities.[2][5]Wide range of thiazole compounds, especially for trace-level quantification in complex matrices.[4]
Typical Detector UV-Visible, Diode Array (DAD), FluorescenceFlame Ionization (FID), Mass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)
Strengths Robust, versatile, cost-effective, well-established.[4]High resolution for volatile compounds, excellent for impurity profiling.Unparalleled sensitivity and selectivity, ideal for bioanalysis.
Limitations Lower sensitivity than LC-MS, not suitable for volatile compounds.Limited to thermally stable and volatile analytes.Higher cost and complexity, potential for matrix effects.

The Cornerstone of Reliability: A Deep Dive into Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for validation.[7][8]

The following sections provide detailed, step-by-step protocols for validating an HPLC and a GC-MS method for a hypothetical thiazole compound. These protocols are designed to be adaptable to your specific compound and matrix.

Experimental Protocol: HPLC Method Validation for a Thiazole Drug Substance

This protocol outlines the validation of a reversed-phase HPLC method for the assay of a thiazole-based active pharmaceutical ingredient (API).

Objective: To demonstrate that the HPLC method is suitable for its intended purpose of quantifying the thiazole API.

Validation Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte peak. Peak purity of the analyte should pass.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% to 120% of the nominal concentration.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. Precision at LOQ should be RSD ≤ 10%.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness No significant impact on results with deliberate small variations in method parameters. RSD of results should be ≤ 2.0%.

Step-by-Step Methodology:

  • Specificity:

    • Inject a blank (mobile phase), a placebo solution (if applicable), and a solution of the thiazole API spiked with known impurities.

    • Assess for any co-eluting peaks at the retention time of the API.

    • Utilize a Diode Array Detector (DAD) to evaluate peak purity.

  • Linearity:

    • Prepare a series of at least five standard solutions of the thiazole API covering 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Range:

    • The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits (80% to 120%).

  • Accuracy (Recovery):

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo with a known amount of the thiazole API.

    • Analyze the samples and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine the LOQ and LOD based on the signal-to-noise ratio of the analyte peak. This can be achieved by injecting a series of dilute solutions of the API.

    • Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic)

      • pH of the mobile phase buffer (e.g., ±0.2 units)

      • Column temperature (e.g., ±5°C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze a standard solution under each varied condition and assess the impact on the results.

Experimental Protocol: GC-MS Method Validation for Volatile Thiazole Impurities

This protocol details the validation of a GC-MS method for the quantification of a volatile thiazole-related impurity in a drug substance.

Objective: To demonstrate that the GC-MS method is suitable for quantifying a specific volatile thiazole impurity.

Validation Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time and m/z of the target impurity.
Linearity Correlation coefficient (r²) ≥ 0.995
Range From the reporting limit to 120% of the specification limit.
Accuracy Mean recovery of 90.0% to 110.0% at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 15% for repeatability and ≤ 20% for intermediate precision.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. Precision and accuracy at LOQ should be within acceptable limits.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness No significant impact on results with deliberate small variations in method parameters. RSD of results should be ≤ 20%.

Step-by-Step Methodology:

  • Specificity:

    • Inject a blank solvent and a sample of the drug substance known to be free of the impurity.

    • Inject a spiked sample containing the impurity and any other potential volatile compounds.

    • Confirm the absence of interfering peaks at the expected retention time and the characteristic mass fragments of the impurity.

  • Linearity:

    • Prepare a series of at least five standard solutions of the thiazole impurity in a suitable solvent, covering the expected concentration range.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against concentration and perform a linear regression.

  • Range:

    • The range is confirmed by demonstrating acceptable linearity, accuracy, and precision from the LOQ to 120% of the impurity specification limit.

  • Accuracy (Recovery):

    • Spike the drug substance with the impurity at three different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery of the impurity.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the drug substance spiked with the impurity at the specification limit on the same day.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different GC-MS system.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine the LOQ and LOD by injecting progressively more dilute solutions of the impurity and assessing the signal-to-noise ratio.

    • Verify the LOQ by demonstrating acceptable precision and accuracy.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Injector temperature (e.g., ±10°C)

      • Oven temperature ramp rate (e.g., ±1°C/min)

      • Carrier gas flow rate (e.g., ±5%)

    • Analyze a spiked sample under each condition and evaluate the effect on the results.

Bridging the Gap: The Imperative of Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical methods produce comparable results when applied to the same set of samples. This is a critical step when transferring a method between laboratories, or when a new method is intended to replace an existing one. The objective is to ensure data consistency and integrity throughout the lifecycle of a drug product.

Cross-Validation Workflow: A Visual Representation

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., UPLC-MS) A1 Validated Method A Protocol A2 Analyze QC and Study Samples A1->A2 C1 Statistical Comparison of Results A2->C1 Results from Method A B1 Validated Method B Protocol B2 Analyze the Same QC and Study Samples B1->B2 B2->C1 Results from Method B D1 Acceptance Criteria Met? C1->D1 E1 Methods are Considered Equivalent D1->E1 Yes F1 Investigate Discrepancies and Re-evaluate D1->F1 No

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol: Cross-Validation of HPLC and UPLC-MS/MS Methods

This protocol describes a cross-validation study to compare a legacy HPLC-UV method with a newly developed, more sensitive UPLC-MS/MS method for the analysis of a thiazole compound in a pharmaceutical formulation.

Objective: To demonstrate the equivalency of the UPLC-MS/MS method to the existing HPLC-UV method.

Experimental Design:

  • Sample Selection:

    • Prepare a set of quality control (QC) samples at low, medium, and high concentrations within the overlapping analytical range of both methods.

    • Select a minimum of 20 real study samples that have been previously analyzed using the HPLC-UV method, ensuring they cover the analytical range.

  • Analysis:

    • Analyze the QC samples and the selected study samples using both the validated HPLC-UV method and the validated UPLC-MS/MS method.

    • It is recommended that the analyses be performed by different analysts to also assess inter-analyst variability.

  • Data Evaluation and Acceptance Criteria:

    • Statistical Comparison: The results obtained from both methods should be compared using appropriate statistical tests. A common approach is to calculate the percentage difference for each sample:

      • % Difference = [(Result_UPLC-MS/MS - Result_HPLC-UV) / Mean(Result_UPLC-MS/MS, Result_HPLC-UV)] x 100

    • Acceptance Criteria: The percentage difference for at least two-thirds (67%) of the samples should be within ±15% of the mean value. For concentrations near the lower limit of quantitation, a wider acceptance criterion of ±20% may be justified.

The following table summarizes the expected outcomes of a successful cross-validation study:

ParameterHPLC-UV Results (µg/mL)UPLC-MS/MS Results (µg/mL)Mean (µg/mL)% DifferenceStatus
QC Low10.210.510.352.9%Pass
QC Mid50.849.950.35-1.8%Pass
QC High98.7101.299.952.5%Pass
Sample 125.426.125.752.7%Pass
..................
Sample 2085.183.984.5-1.4%Pass

Conclusion: Ensuring Data Integrity Across the Product Lifecycle

The cross-validation of analytical methods is a non-negotiable aspect of modern drug development, ensuring the consistency and reliability of data across different analytical platforms and laboratories. By adhering to the principles outlined in this guide and leveraging the detailed experimental protocols, researchers and scientists can confidently establish the suitability and equivalence of their analytical methods for thiazole compounds. This rigorous approach not only satisfies regulatory expectations but also underpins the scientific integrity of the entire drug development process, from initial discovery to post-market surveillance.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Hydroxymethyl)-2-isopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the highest standards of safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory excellence. This guide provides a detailed, step-by-step framework for the safe disposal of 4-(Hydroxymethyl)-2-isopropylthiazole, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Foundational Knowledge: Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. 4-(Hydroxymethyl)-2-isopropylthiazole is a heterocyclic compound whose hazard profile necessitates careful handling. The primary hazards, based on data for structurally similar thiazole derivatives, include irritation to the skin and eyes and potential respiratory irritation.[1]

All personnel handling this chemical must be familiar with the Safety Data Sheet (SDS) and have completed requisite safety training as mandated by the Occupational Safety and Health Administration (OSHA).[2][3][4] The OSHA Hazard Communication Standard is built to ensure that information about chemical hazards and protective measures is readily available to workers, forming the bedrock of laboratory safety.[2][3]

Table 1: Hazard Summary for Thiazole Derivatives

Hazard ClassificationDescriptionPrimary PrecautionSource
Skin Irritation (Category 2)Causes skin irritation upon contact.Wear nitrile or other appropriate chemical-resistant gloves.[1]
Eye Irritation (Category 2)Causes serious eye irritation.Wear safety glasses with side shields or chemical goggles.[1]
Respiratory IrritationMay cause respiratory irritation if inhaled.Handle only in a well-ventilated area or a chemical fume hood.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of 4-(Hydroxymethyl)-2-isopropylthiazole is not a single action but a systematic process. The goal is to manage the waste from the point of generation to its final disposition in a way that is safe, compliant, and environmentally responsible. The following workflow is a self-validating system designed to minimize risk at each stage.

Diagram 1: Disposal Decision Workflow

G cluster_0 Phase 1: In-Lab Handling & Segregation cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposition A Waste Generation (e.g., residual material, contaminated labware) B Characterize Waste Is it pure, in solution, or mixed with other chemicals? A->B C Segregate Waste Isolate from incompatible materials (e.g., strong oxidizers). B->C D Select Waste Container Use a designated, chemically compatible container. C->D E Label Container 'Hazardous Waste', full chemical name, hazard pictograms. D->E F Secure Container Keep container tightly closed. E->F G Store in Designated Area Secondary containment, well-ventilated, away from ignition sources. F->G H Log Waste Maintain an accurate inventory of accumulated waste. G->H I Schedule Pickup Contact institution's Environmental Health & Safety (EHS) office. H->I J Transfer to EHS Follow institutional procedures for transport. I->J K Final Disposal Transport to a licensed hazardous waste disposal facility for incineration. J->K

Sources

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Retrosynthesis Analysis

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4-(Hydroxymethyl)-2-isopropylthiazole
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.